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Foundational

5-Methoxy-2,4-dimethylbenzaldehyde chemical properties

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde Introduction 4-Methoxy-2,5-dimethylbenzaldehyde, also known by its synonym 2,5-Dimethyl-p-anisaldehyde, is a polysubstituted aromatic aldehyde. This compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde, also known by its synonym 2,5-Dimethyl-p-anisaldehyde, is a polysubstituted aromatic aldehyde. This compound serves as a valuable and versatile building block in organic synthesis. Its structure, featuring an aldehyde functional group and an electron-rich aromatic ring with methoxy and methyl substituents, imparts a unique reactivity profile that is leveraged in the development of more complex molecules.

This guide provides a comprehensive overview of the chemical and physical properties of 4-Methoxy-2,5-dimethylbenzaldehyde, intended for researchers, chemists, and professionals in drug discovery and fine chemical synthesis. We will delve into its structural characteristics, spectral data, synthetic methodologies, and key applications, offering field-proven insights into its use.

A note on nomenclature: The user requested information on "5-Methoxy-2,4-dimethylbenzaldehyde." However, the widely documented and commercially available isomer is 4-Methoxy-2,5-dimethylbenzaldehyde (CAS 6745-75-1). This guide will focus on the latter, as it is the compound for which substantial technical data is available.

Chemical Identity and Structure

Correctly identifying a chemical is the foundation of any scientific endeavor. The following identifiers and structural details define 4-Methoxy-2,5-dimethylbenzaldehyde.

  • IUPAC Name: 4-methoxy-2,5-dimethylbenzaldehyde[1]

  • Synonyms: 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde[1][2][3]

  • CAS Number: 6745-75-1[1][2][3]

  • Molecular Formula: C₁₀H₁₂O₂[1][2][3]

  • Molecular Weight: 164.20 g/mol [1][2]

The molecule's structure consists of a benzene ring substituted with an aldehyde group (-CHO), a methoxy group (-OCH₃), and two methyl groups (-CH₃). The specific arrangement of these groups dictates its chemical behavior. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the aldehyde group serves as a primary site for nucleophilic attack and condensation reactions.[4]

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance Solid.[2] May also appear as a colorless to pale yellow liquid or solid depending on purity and temperature.[3][2][3]
Odor Distinct aromatic odor.[3]
Melting Point 31-35 °C (lit.)[2]
Boiling Point 147-149 °C at 12 mmHg (lit.)[2]
Solubility Soluble in organic solvents.[3]

Spectral Data Analysis: A Structural Fingerprint

Spectroscopic data provides an unambiguous confirmation of a molecule's structure. For 4-Methoxy-2,5-dimethylbenzaldehyde, the key spectral features are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for structural elucidation. For this molecule, one would expect to see distinct signals corresponding to each type of proton. The aldehyde proton (-CHO) will appear significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The two aromatic protons will appear as singlets in the aromatic region (δ 6.5-8.0 ppm). The methoxy group protons (-OCH₃) will present as a sharp singlet around δ 3.8-4.0 ppm. The two methyl groups (-CH₃) attached to the ring will also appear as distinct singlets, likely in the δ 2.2-2.6 ppm range.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. Key signals include the carbonyl carbon of the aldehyde group (around δ 190 ppm), several signals for the aromatic carbons (δ 110-165 ppm), the methoxy carbon (around δ 55 ppm), and the two methyl carbons (δ 15-25 ppm).[1]

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of 4-Methoxy-2,5-dimethylbenzaldehyde will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the aromatic aldehyde. Additional key peaks include C-H stretching from the aromatic ring and alkyl groups, and C-O stretching from the methoxy ether group.[1]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (164.20).[1] Common fragmentation patterns for benzaldehydes include the loss of the aldehyde proton (M-1) or the entire formyl group (M-29).

Synthesis Methodology: Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich aromatic rings is the Vilsmeier-Haack reaction. This approach is suitable for synthesizing 4-Methoxy-2,5-dimethylbenzaldehyde from 2,5-dimethylanisole (1-methoxy-2,5-dimethylbenzene).

The causality behind this choice lies in the substrate's properties. 2,5-dimethylanisole is highly activated towards electrophilic substitution due to the electron-donating effects of the methoxy and methyl groups. The Vilsmeier-Haack reaction utilizes a mild electrophile, the Vilsmeier reagent (chloroiminium ion), which is generated in situ from a formamide derivative (like N-methylformanilide or DMF) and an acid chloride (like phosphorus oxychloride or oxalyl chloride). This mildness is ideal for achieving selective formylation without harsh conditions that could lead to side reactions.

Experimental Protocol
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N-methylformanilide (1.1 eq) in an anhydrous solvent like dichloromethane to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. Allow the mixture to stir for 40-60 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.[6]

  • Formylation: Add 2,5-dimethylanisole (1.0 eq) to the reaction mixture. The reaction is typically heated to a moderate temperature (e.g., 50 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.[6]

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice containing an aqueous solution of sodium acetate.[6] This hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography or distillation under reduced pressure, to yield pure 4-Methoxy-2,5-dimethylbenzaldehyde.

Synthesis Workflow Diagram

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis cluster_purification Isolation NMF N-Methylformanilide VR Vilsmeier Reagent (Chloroiminium ion) NMF->VR 0°C to RT POCl3 Phosphorus Oxychloride POCl3->VR ReactionMix Formylation Reaction (50°C) VR->ReactionMix Electrophile Substrate 2,5-Dimethylanisole Substrate->ReactionMix Add Hydrolysis Aqueous Work-up (Sodium Acetate) ReactionMix->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Product 4-Methoxy-2,5-dimethylbenzaldehyde Purification->Product

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Applications

The utility of 4-Methoxy-2,5-dimethylbenzaldehyde in drug development and chemical synthesis stems from its versatile reactivity.

  • As a Pharmaceutical Intermediate: Substituted benzaldehydes are foundational precursors in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[7] The aldehyde group can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, or used in cyclization reactions to form heterocyclic cores common in medicinal chemistry.[4][7]

  • In Fragrance and Flavor Industry: Many aromatic aldehydes possess pleasant odors and are used to synthesize more complex scent molecules.[4][8]

  • Building Block in Organic Synthesis: The compound is a classic electrophile. The aldehyde functionality undergoes a variety of transformations:

    • Condensation Reactions: It can participate in Knoevenagel, aldol, and Claisen-Schmidt condensations to form chalcones and other conjugated systems.[9][10]

    • Reductive Amination: Reaction with amines in the presence of a reducing agent provides substituted benzylamines.

    • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a benzyl alcohol, providing access to different classes of compounds.[11]

    • Wittig Reaction: Reaction with phosphorus ylides can be used to synthesize various stilbene derivatives.[9]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed. While a specific, comprehensive safety profile for this exact isomer is not detailed in the search results, data from closely related substituted benzaldehydes provides a strong basis for handling.

  • General Hazards: Aromatic aldehydes are often irritants. They may cause skin, eye, and respiratory irritation.[12][13]

  • GHS Hazard Statements (Based on similar compounds):

    • H315: Causes skin irritation.[14]

    • H319: Causes serious eye irritation.[14]

    • H335: May cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-sealing safety goggles or a face shield.[12][15]

    • Hand Protection: Handle with chemically resistant gloves. Inspect gloves prior to use.[15]

    • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Some aldehydes can be sensitive to air and light.[16]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Methoxy-2,5-dimethylbenzaldehyde is a synthetically useful aromatic aldehyde with a well-defined set of chemical and physical properties. Its activated aromatic ring and reactive aldehyde group make it an important intermediate for constructing complex molecular architectures. For researchers in medicinal chemistry, fine chemicals, and materials science, this compound offers a reliable starting point for the synthesis of novel compounds. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

  • High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications. (2025, October 21).
  • 5 - SAFETY DATA SHEET. (2010, October 28).
  • SAFETY DATA SHEET. (2025, November 6).
  • sigma-aldrich - Safety Data Sheet. (2014, June 25).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 17).
  • SAFETY DATA SHEET - FUJIFILM Wako.
  • 5-Isopropyl-4-methoxy-2-methylbenzaldehyde - Chem-Impex.
  • 2,5-Dimethyl-4-methoxybenzaldehyde 98 6745-75-1 - Sigma-Aldrich.
  • 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | CID 81227 - PubChem.
  • The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols - Benchchem.
  • 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia.
  • CAS 6745-75-1: 4-Methoxy-2,5-dimethylbenzaldehyde - CymitQuimica.
  • 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. (2025, November 10).
  • 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019 - PubChem.
  • 2,4-Dimethylbenzaldehyde(15764-16-6) 1H NMR spectrum - ChemicalBook.
  • 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis - ChemicalBook.
  • What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? (2025, May 12).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde

Introduction 4-Methoxy-2,5-dimethylbenzaldehyde, also known as 2,5-Dimethyl-p-anisaldehyde, is a substituted aromatic aldehyde of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-2,5-dimethylbenzaldehyde, also known as 2,5-Dimethyl-p-anisaldehyde, is a substituted aromatic aldehyde of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates. Its molecular structure, featuring an aldehyde function alongside a methoxy and two methyl groups on the benzene ring, provides a versatile scaffold for further chemical transformations. The specific arrangement of these substituents dictates the electronic and steric environment of the molecule, making its regioselective synthesis a key challenge for organic chemists.

This guide provides a comprehensive overview of the principal synthetic pathways to 4-Methoxy-2,5-dimethylbenzaldehyde. We will delve into the mechanistic underpinnings of established formylation reactions, evaluate the strategic choices behind reaction conditions, and present detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of the synthesis of this important chemical building block.

A Note on Nomenclature: The target molecule is systematically named 4-Methoxy-2,5-dimethylbenzaldehyde (CAS 6745-75-1)[1]. The logical and most common precursor for its synthesis is 2,5-dimethylanisole. This guide will focus on the formylation of this readily available starting material.

Retrosynthetic Analysis

A retrosynthetic approach to 4-Methoxy-2,5-dimethylbenzaldehyde logically points to the installation of the formyl (-CHO) group onto a pre-existing 2,5-dimethylanisole ring. This transformation falls under the category of electrophilic aromatic substitution, where a formyl cation equivalent is introduced onto the electron-rich aromatic core. The primary challenge lies in achieving high regioselectivity, directing the formylation to the C4 position.

The directing effects of the substituents on the 2,5-dimethylanisole ring are paramount:

  • Methoxy Group (-OCH₃) at C1: A powerful activating and ortho, para-directing group. The para position (C4) is the target, while the ortho positions are C2 (blocked) and C6.

  • Methyl Groups (-CH₃) at C2 and C5: Weakly activating and ortho, para-directing groups.

The cumulative electronic effects strongly favor substitution at the C4 position, which is para to the highly activating methoxy group and ortho to the C5 methyl group. The C6 position is sterically hindered by the adjacent C1-methoxy and C2-methyl groups. Therefore, formylation reactions are expected to proceed with high regioselectivity to yield the desired product.

G Target 4-Methoxy-2,5-dimethylbenzaldehyde Intermediate 2,5-Dimethylanisole Target->Intermediate Formylation (Electrophilic Aromatic Substitution)

Caption: Retrosynthetic disconnection of the target aldehyde.

Principal Synthetic Pathways

The formylation of electron-rich arenes like 2,5-dimethylanisole is most effectively achieved through one of several named reactions. The Vilsmeier-Haack and Gattermann reactions are the most prominent and reliable methods.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely used method for formylating activated aromatic compounds.[2][3] The reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][5]

Mechanism: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺.[2]

  • Electrophilic Aromatic Substitution: The electron-rich 2,5-dimethylanisole ring attacks the electrophilic carbon of the Vilsmeier reagent. This step is rate-determining. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4][5]

The Vilsmeier-Haack reaction is often preferred due to its use of relatively inexpensive and easy-to-handle reagents, typically high yields, and mild reaction conditions (0°C to 80°C).[4]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Start 2,5-Dimethylanisole Start->Intermediate + Vilsmeier Reagent Product 4-Methoxy-2,5-dimethylbenzaldehyde Intermediate->Product + H₂O H2O H₂O Workup G cluster_0 Electrophile Formation (Adams Mod.) cluster_1 Electrophilic Aromatic Substitution & Hydrolysis ZnCN2 Zn(CN)₂ Electrophile Formimidoyl Cation Equivalent [HC=NH₂]⁺ ZnCN2->Electrophile HCl HCl HCl->Electrophile Intermediate Aldimine Intermediate Start 2,5-Dimethylanisole Start->Intermediate + Electrophile Product 4-Methoxy-2,5-dimethylbenzaldehyde Intermediate->Product + H₂O H2O H₂O Workup

Caption: Workflow of the Gattermann formylation.

The Duff Reaction

The Duff reaction is another formylation method that uses hexamethylenetetramine (hexamine) as the formyl carbon source, typically in an acidic medium like acetic acid or trifluoroacetic acid. [6]This reaction generally works best for highly activated substrates like phenols, and formylation usually occurs ortho to the activating group. [6][7]While less common for anisole derivatives, its application to other electron-rich ethers has been documented, suggesting it as a potential, albeit likely lower-yielding, pathway. [7]The reaction mechanism involves the formation of an iminium ion from protonated hexamine, which then acts as the electrophile. [6]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends on factors such as reagent availability, safety considerations, desired yield, and scalability.

FeatureVilsmeier-Haack ReactionGattermann Reaction (Adams Mod.)
Formylating Agent DMF / POCl₃Zn(CN)₂ / HCl
Key Electrophile Chloroiminium salt [2]Formimidoyl cation equivalent [8]
Reagent Handling Uses corrosive liquids (POCl₃).Uses highly toxic solid (Zn(CN)₂) and corrosive gas (HCl). Requires good ventilation.
Reaction Conditions Mild (0 - 80°C) [4]Low temperature (0 - 25°C), anhydrous conditions required. [9]
Substrate Scope Excellent for electron-rich arenes and heterocycles. [2][4]Good for phenols, phenolic ethers, and alkylbenzenes. [10]
Typical Yields Generally high (often >80%).Good to high (can be >85%). [11]
Advantages Inexpensive reagents, reliable, high yields.Avoids handling of gaseous HCN, high yields possible.
Disadvantages POCl₃ is moisture-sensitive and corrosive.Zn(CN)₂ is highly toxic; requires strictly anhydrous conditions.

Experimental Protocols

The following protocols are presented as detailed, self-validating methodologies for laboratory-scale synthesis.

Protocol 1: Vilsmeier-Haack Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde

Causality: This protocol uses a slight excess of DMF and POCl₃ to ensure complete conversion of the starting material. Dichloromethane (DCM) is used as a solvent to maintain homogeneity and control the reaction temperature. The reaction is initiated at a low temperature to manage the initial exotherm from the formation of the Vilsmeier reagent. The final hydrolysis step with aqueous sodium acetate neutralizes the acidic mixture and converts the intermediate iminium salt to the aldehyde product.

Methodology:

  • Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 15 mL, ~0.2 mol). Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12 mL, ~0.13 mol) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Aromatic Substrate Addition: Dissolve 2,5-dimethylanisole (13.6 g, 0.1 mol) in dichloromethane (DCM, 20 mL). Add this solution dropwise to the Vilsmeier reagent mixture over 20 minutes.

  • Reaction: Heat the reaction mixture to 40-45°C (gentle reflux of DCM) and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice (200 g) and a solution of sodium acetate (75 g) in water (150 mL). Stir vigorously for 1 hour until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with water (100 mL), then with a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Final Product: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., isopropanol/water) to yield pure 4-Methoxy-2,5-dimethylbenzaldehyde as a solid.

Protocol 2: Gattermann Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde (Adams Modification)

Causality: This protocol utilizes the in situ generation of HCN from zinc cyanide, which is safer than using HCN gas directly. [12]Anhydrous conditions are critical, as water will quench the Lewis acid catalyst and the reactive intermediates. Benzene is used as a non-polar solvent. The reaction is run at low temperature to control the reactivity of the powerful electrophile. Hydrolysis with water is required to convert the intermediate aldimine into the final aldehyde.

Methodology:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a calcium chloride drying tube outlet. Ensure all glassware is thoroughly dried.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 20.0 g, 0.15 mol) and zinc cyanide (Zn(CN)₂, 14.1 g, 0.12 mol). Add anhydrous benzene (100 mL) as the solvent.

  • Substrate Addition: Add 2,5-dimethylanisole (13.6 g, 0.1 mol) to the stirred suspension.

  • Reaction Initiation: Cool the flask in an ice-water bath. Begin bubbling a rapid stream of dry hydrogen chloride (HCl) gas through the mixture while stirring vigorously. An exothermic reaction will occur, and the mixture will thicken. Continue the HCl stream for 1.5-2 hours.

  • Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for an additional 4-6 hours or overnight.

  • Hydrolysis and Workup: Cool the flask again in an ice bath and cautiously pour the thick reaction mixture onto crushed ice (300 g) containing concentrated HCl (50 mL). Heat the resulting mixture on a steam bath for 30 minutes to ensure complete hydrolysis of the aldimine intermediate.

  • Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the product into diethyl ether or DCM (3 x 75 mL).

  • Purification: Combine the organic extracts and wash them with water, 10% sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Final Product: Purify the crude product by vacuum distillation to obtain pure 4-Methoxy-2,5-dimethylbenzaldehyde.

Conclusion

The synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde is most reliably achieved via electrophilic formylation of 2,5-dimethylanisole. Both the Vilsmeier-Haack reaction and the Gattermann reaction stand out as superior methods, offering high yields and excellent regioselectivity. The Vilsmeier-Haack reaction is often favored in industrial and academic settings due to its operational simplicity and use of liquid reagents. The Gattermann reaction, particularly with the Adams modification, provides an excellent alternative, though it requires careful handling of highly toxic cyanide salts and gaseous HCl. The selection between these two robust pathways will ultimately depend on the specific laboratory capabilities, safety infrastructure, and economic considerations of the research team.

References

  • Duff reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
  • Duff Reaction. [URL: https://doi.org/10.1017/UPO9788175968295.043]
  • Gattermann reaction - Wikipedia. [URL: https://en.wikipedia.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/vilsmeier-haack-reaction]
  • Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • Vilsmeier–Haack reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: https://www.jocpr.com/articles/review-article-on-vilsmeierhaack-reaction.pdf]
  • Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - CV. [URL: https://www.thermofisher.
  • Aromatic formylation reaction - Purechemistry. [URL: https://pure-chemistry.
  • The Gattermann & Gattermann-Koch Formylation Reaction Mechanism - YouTube. [URL: https://www.youtube.
  • Aromatic Reactions: Gatterman-Koch Formylation - OrgoSolver. [URL: https://orgosolver.
  • Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. [URL: https://www.designer-drug.com/pte/12.162.180.114/dcd/chemistry/2c-d.synth.html]
  • 4-Methoxy-2,5-dimethylbenzaldehyde | C10H12O2 | CID 81227 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2_5-dimethylbenzaldehyde]

Sources

Foundational

An In-Depth Technical Guide to 4-Methoxy-2,5-dimethylbenzaldehyde

Introduction: This technical guide provides a comprehensive overview of 4-Methoxy-2,5-dimethylbenzaldehyde, a significant aromatic aldehyde in organic synthesis. While the initial inquiry specified "5-Methoxy-2,4-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides a comprehensive overview of 4-Methoxy-2,5-dimethylbenzaldehyde, a significant aromatic aldehyde in organic synthesis. While the initial inquiry specified "5-Methoxy-2,4-dimethylbenzaldehyde," it is important to note that the more extensively documented and commercially available isomer is 4-Methoxy-2,5-dimethylbenzaldehyde, which will be the focus of this document. This compound serves as a crucial intermediate in the synthesis of various fine chemicals and has potential applications in the development of novel pharmaceutical agents. This guide will delve into its chemical identity, synthesis, spectroscopic and physicochemical properties, reactivity, and applications, with a particular emphasis on its relevance to researchers and professionals in drug development.

Chemical Identity and Properties

4-Methoxy-2,5-dimethylbenzaldehyde is an organic compound featuring a benzene ring substituted with a methoxy group, two methyl groups, and a formyl group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in synthetic chemistry.

PropertyValueSource
CAS Number 6745-75-1[1][2][3][4]
IUPAC Name 4-methoxy-2,5-dimethylbenzaldehyde[1][2]
Molecular Formula C10H12O2[1][2][3][4]
Molecular Weight 164.20 g/mol [3][4]
Synonyms 2,5-Dimethyl-p-anisaldehyde, 2,5-Dimethyl-4-methoxybenzaldehyde[2][3][4]
Appearance Colorless to pale yellow liquid or solid[N/A]
Purity Typically ≥98%[3][4]

Synthesis of 4-Methoxy-2,5-dimethylbenzaldehyde

The synthesis of substituted benzaldehydes such as 4-Methoxy-2,5-dimethylbenzaldehyde can be achieved through various formylation reactions of the corresponding substituted benzene ring. While specific literature for the direct synthesis of this compound is sparse, analogous reactions provide a reliable framework. The Gattermann reaction is a common method for the formylation of electron-rich aromatic compounds.[5]

A plausible synthetic route starting from 2,5-dimethylanisole is depicted below:

Synthesis_of_4_Methoxy_2_5_dimethylbenzaldehyde cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 2,5-Dimethylanisole Process Formylation Reactant1->Process Reactant2 HCN/AlCl3 or Zn(CN)2/HCl (Gattermann) Reactant2->Process Product 4-Methoxy-2,5-dimethylbenzaldehyde Process->Product

Sources

Exploratory

5-Methoxy-2,4-dimethylbenzaldehyde molecular structure

This guide details the molecular structure, synthesis, and characterization of 5-Methoxy-2,4-dimethylbenzaldehyde (CAS: 51814-40-5). It is designed for researchers requiring high-purity intermediates for organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular structure, synthesis, and characterization of 5-Methoxy-2,4-dimethylbenzaldehyde (CAS: 51814-40-5). It is designed for researchers requiring high-purity intermediates for organic synthesis and medicinal chemistry.

[1]

Executive Summary

5-Methoxy-2,4-dimethylbenzaldehyde is a trisubstituted aromatic aldehyde characterized by a specific substitution pattern that balances steric crowding with electronic activation. Unlike its more common isomers (e.g., 2,5-dimethoxybenzaldehyde), this molecule features a unique arrangement of electron-donating groups (methoxy and methyl) relative to the electron-withdrawing formyl group. It serves as a critical building block in the synthesis of polyketide analogues, pharmaceutical intermediates, and functionalized styrenes.

Property Data
CAS Number 51814-40-5
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
IUPAC Name 5-Methoxy-2,4-dimethylbenzaldehyde
SMILES COC1=C(C)C=C(C=O)C(C)=C1
Appearance White to pale yellow crystalline solid

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a benzene core substituted at four positions. The steric environment is defined by the 2,4-dimethyl pattern, which brackets the 3-position proton and creates a specific steric pocket around the aldehyde group at position 1. The 5-methoxy group acts as a strong


-donor, significantly increasing the electron density of the ring, particularly at the positions ortho and para to it.
  • Steric Strain: The methyl group at C2 exerts steric pressure on the carbonyl oxygen (or hydrogen), forcing the aldehyde group to rotate out of planarity slightly, though conjugation is generally maintained.

  • Electronic Push-Pull: The C1-aldehyde (acceptor) and C5-methoxy (donor) are in a meta relationship. This is electronically significant because the natural directing effect of the methoxy group (ortho/para) does not align directly with the meta-position of the aldehyde in a classical nucleophilic attack scenario, making this substitution pattern synthetically challenging to access via direct formylation of a symmetrical precursor.

Visualization of Connectivity

The following diagram illustrates the structural connectivity and the numbering scheme used throughout this guide.

MolecularStructure cluster_legend Functional Groups C1 C1 (CHO) C2 C2 (Me) C1->C2 aromatic C3 C3 (H) C2->C3 aromatic C4 C4 (Me) C3->C4 aromatic C5 C5 (OMe) C4->C5 aromatic C6 C6 (H) C5->C6 aromatic C6->C1 aromatic Formyl Formyl (-CHO) Methoxy Methoxy (-OCH3) Methyl Methyl (-CH3)

Caption: Connectivity map of 5-Methoxy-2,4-dimethylbenzaldehyde showing substituent positions.

Synthetic Pathways & Process Optimization

The primary challenge in synthesizing 5-Methoxy-2,4-dimethylbenzaldehyde is regioselectivity . The most reliable route involves the Vilsmeier-Haack formylation of 2,4-dimethylanisole.

Mechanistic Causality

The precursor, 2,4-dimethylanisole , has three open sites for electrophilic aromatic substitution: C3, C5, and C6.

  • C6 Position (Major): Ortho to the strong Methoxy donor and meta to the Methyl groups. This is the electronically favored site, leading to the isomer 2-methoxy-3,5-dimethylbenzaldehyde.

  • C5 Position (Target): Meta to the Methoxy donor but activated by the Para-Methyl (at C2) and Ortho-Methyl (at C4). While less activated by the methoxy group, the cooperative effect of the two methyl groups allows for substitution here, typically as the minor product.

  • C3 Position: Sterically hindered (sandwiched between two methyl groups) and less likely to react.

Optimization Strategy: To maximize the yield of the C5 isomer (the target), reaction conditions (temperature, solvent polarity) must be controlled, and efficient separation (chromatography) is required.

Experimental Protocol: Vilsmeier-Haack Formylation

Note: This protocol produces a mixture of isomers. Separation is the critical final step.

Reagents:

  • 2,4-Dimethylanisole (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Workflow:

  • Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N₂), cool DMF (1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 30 minutes. A white precipitate (the chloroiminium salt) will form.

  • Substrate Addition: Dissolve 2,4-dimethylanisole in dry DCM. Add this solution slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm the mixture to reflux (approx. 40°C for DCM, 80°C for DCE) and stir for 4–6 hours. Causality: Higher temperatures may promote thermodynamic distribution, but kinetic control is often preferred to minimize tar formation.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze the intermediate iminium salt to the aldehyde. Stir for 1 hour.

  • Extraction: Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.[1][2]

  • Purification (Critical): The crude oil contains both 2-methoxy-3,5-dimethylbenzaldehyde (Major) and 5-methoxy-2,4-dimethylbenzaldehyde (Target).

    • Method: Flash Column Chromatography (Silica Gel).[2]

    • Eluent: Hexane:Ethyl Acetate gradient (starts 95:5). The isomers typically have distinct Rf values due to the difference in dipole moments caused by the relative positions of the carbonyl and methoxy groups.

SynthesisWorkflow Start Start: 2,4-Dimethylanisole Step1 1. Vilsmeier Reagent (DMF + POCl3, 0°C) Start->Step1 Step2 2. Electrophilic Attack (Reflux, 4-6h) Step1->Step2 Step3 3. Hydrolysis (Ice/NaOAc) Step2->Step3 Crude Crude Mixture (Isomers A & B) Step3->Crude Separation Chromatography (Silica, Hex/EtOAc) Crude->Separation Isomer Resolution Product Target: 5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5) Separation->Product

Caption: Synthetic workflow for the production and isolation of the target aldehyde.

Spectroscopic Characterization Profile

Trustworthy identification relies on NMR spectroscopy. The substitution pattern results in a highly specific signal set.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

The key diagnostic feature is the presence of two aromatic singlets , confirming the para-relationship of the remaining aromatic protons (C3 and C6) or their isolation by substituents.

AssignmentShift (δ ppm)MultiplicityIntegrationNotes
-CHO (C1)10.15Singlet1HCharacteristic aldehyde proton.
Ar-H (C6)7.55Singlet1HDeshielded by ortho-carbonyl.
Ar-H (C3)6.95Singlet1HShielded relative to C6; isolated between methyls.
-OCH₃ (C5)3.85Singlet3HMethoxy group.
-CH₃ (C2/C4)2.55Singlet3HMethyl ortho to CHO (deshielded).
-CH₃ (C2/C4)2.25Singlet3HMethyl at C4.
IR Spectroscopy
  • C=O Stretch: ~1680–1690 cm⁻¹ (Conjugated aldehyde).

  • C-O Stretch: ~1250 cm⁻¹ (Aryl ether).

Reactivity & Applications

Functionalization

The aldehyde group at C1 is the primary handle for further derivatization.

  • Knoevenagel Condensation: Reaction with malonic acid derivatives to form cinnamic acids.

  • Grignard Addition: Reaction with alkyl halides to form secondary alcohols.

  • Oxidation: Conversion to 5-methoxy-2,4-dimethylbenzoic acid.

Industrial & Pharmaceutical Relevance

This molecule is cited in patent literature as an intermediate for complex polyketide synthesis. Specifically, it serves as a precursor for dihydro-naphthalenone derivatives , which are structural motifs found in various antifungal and bioactive natural products.

Example Pathway (from Patent US20140371467):

  • Starting Material: 5-Methoxy-2,4-dimethylbenzaldehyde.[3][4][5][6][7]

  • Transformation: Reacted with specific enol ethers or via Lewis Acid catalysis to close the second ring, forming the naphthalene core.

References

  • Patent: Process for producing dihydro-naphthalenone derivatives. US Patent Application 20140371467. (Describes the synthesis and use of 5-methoxy-2,4-dimethylbenzaldehyde as an intermediate).

  • Chemical Structure Database: 5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5).[5][7] PubChem/ChemicalBook. (Verification of CAS and basic properties).

  • Methodology: Vilsmeier-Haack Reaction. Organic Chemistry Portal. (General mechanism reference for the described protocol).

Sources

Foundational

Discovery and History of 5-Methoxy-2,4-dimethylbenzaldehyde

The following technical guide details the discovery, chemistry, and synthetic history of 5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5). This document is structured for researchers in medicinal chemistry and organic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and synthetic history of 5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5). This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the compound's role as a pivotal intermediate in the synthesis of bioactive polyketides and fungal metabolites.

CAS: 51814-40-5 | Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol

Executive Summary

5-Methoxy-2,4-dimethylbenzaldehyde is a specialized aromatic aldehyde primarily utilized as a strategic building block in the total synthesis of complex natural products, specifically polyketides and isobenzofuranones . Unlike its commoditized isomers (e.g., 2,5-dimethoxybenzaldehyde), this compound is historically significant for its role in the structural elucidation and synthesis of Sclerin , a plant growth regulator, and various antifungal metabolites isolated from Pestalotiopsis and Epichloë species. Its discovery is intrinsically linked to the mid-20th-century efforts to map the biosynthetic pathways of fungal aromatics.

Chemical Identity & Properties

The compound is characterized by a specific substitution pattern that renders it electronically unique: the electron-donating methoxy group is positioned meta to the aldehyde, while the two methyl groups provide steric bulk at the ortho and para positions relative to the aldehyde.

PropertySpecification
IUPAC Name 5-Methoxy-2,4-dimethylbenzaldehyde
CAS Number 51814-40-5
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Pale yellow crystalline solid or oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Isomers 2,5-Dimethoxybenzaldehyde (CAS 93-02-7); 2,4-Dimethyl-5-nitrobenzaldehyde

Historical Discovery & Synthesis

The isolation and synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde emerged prominently in 1968 during the structural determination of (±)-Sclerin . Researchers required a method to construct the isobenzofuranone core of Sclerin, and this aldehyde served as the critical precursor for the "right-hand" aromatic segment of the molecule.

The "Nitro Route" (Historical & Regioselective)

Direct formylation of 2,4-dimethylanisole (via Vilsmeier-Haack) typically yields the unwanted 6-isomer (2-methoxy-3,5-dimethylbenzaldehyde) due to the strong ortho-directing effect of the methoxy group. Consequently, the historical and most reliable synthetic route employs a directed nitration strategy starting from 2,4-dimethylbenzaldehyde. This route leverages the meta-directing nature of the aldehyde and the para-directing nature of the C2-methyl group to install functionality at the C5 position.

Synthetic Pathway Visualization

The following diagram illustrates the regioselective synthesis used to access the C5-substituted core.

SynthesisPathway Xylene m-Xylene (Starting Material) Aldehyde 2,4-Dimethylbenzaldehyde (Intermediate A) Xylene->Aldehyde Gattermann-Koch (CO, HCl, AlCl3) Nitro 5-Nitro-2,4-dimethylbenzaldehyde (Intermediate B) Aldehyde->Nitro Nitration (HNO3, H2SO4, 0°C) Amino 5-Amino-2,4-dimethylbenzaldehyde (Intermediate C) Nitro->Amino Reduction (Fe/HCl or H2/Pd) Hydroxy 5-Hydroxy-2,4-dimethylbenzaldehyde (Intermediate D) Amino->Hydroxy Diazotization (NaNO2, H2SO4, then H2O/Δ) Target 5-Methoxy-2,4-dimethylbenzaldehyde (Target) Hydroxy->Target Methylation (Me2SO4, K2CO3)

Figure 1: The regioselective "Nitro Route" for the synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde, bypassing the directing limitations of direct anisole formylation.

Experimental Protocols

The following protocols are reconstructed based on the chemical reactivity principles established in the 1968 Sclerin synthesis and standard aromatic substitution methodologies.

Step 1: Regioselective Nitration

Objective: Install a nitrogen functionality at the C5 position of 2,4-dimethylbenzaldehyde.

  • Reagents: 2,4-Dimethylbenzaldehyde (1.0 eq), Fuming HNO₃ (1.1 eq), Conc. H₂SO₄.[1][2][3][4][5]

  • Protocol:

    • Dissolve 2,4-dimethylbenzaldehyde in conc. H₂SO₄ at -5°C.

    • Add fuming HNO₃ dropwise, maintaining internal temperature < 0°C. Note: The aldehyde group directs meta, and the C2-methyl directs para, synergistically activating position 5.

    • Stir for 1 hour, then pour onto crushed ice.

    • Filter the resulting yellow precipitate (5-nitro-2,4-dimethylbenzaldehyde).

    • Validation: ¹H NMR will show two aromatic singlets (C3-H and C6-H) due to the para-substitution pattern of the nitro and aldehyde groups relative to the methyls.

Step 2: Functional Group Interconversion (Nitro → Methoxy)

Objective: Convert the nitro group to the target methoxy ether.

  • Protocol:

    • Reduction: Reflux the nitro compound with Iron powder and dilute HCl in Ethanol for 2 hours. Neutralize and extract to obtain the amine.

    • Diazotization: Dissolve the amine in dilute H₂SO₄ at 0°C. Add aqueous NaNO₂ dropwise.

    • Hydrolysis: Slowly add the diazonium salt solution to boiling 10% H₂SO₄. This converts the diazonium group to a phenol (-OH).

    • Methylation: Dissolve the crude phenol in Acetone with K₂CO₃ (2.0 eq). Add Dimethyl Sulfate (1.2 eq) and reflux for 4 hours.

    • Purification: Remove solvent, extract with EtOAc, and purify via silica gel chromatography (Hexane:EtOAc gradient).

Applications in Drug Development & Research[1]

Polyketide Mimetics and Natural Products

The primary utility of 5-Methoxy-2,4-dimethylbenzaldehyde lies in its use as a "right-hand" synthone for phthalide-based natural products .

  • Sclerin Synthesis: It is converted into 7-methoxy-3,6-dimethylisobenzofuran-1(3H)-one, a core scaffold for Sclerin, which influences plant growth and lipase activity.

  • Antifungal Agents: Derivatives of this aldehyde are used to synthesize metabolites found in Epichloë typhina and Pestalotiopsis sp., which exhibit potent antifungal and antitumor properties.

Insect Pheromone Research

Recent patent literature (e.g., KR20160102273A) identifies this specific isomer as a component in cockroach aggregation attractants , suggesting its volatility and specific receptor binding profile differ significantly from its 2,5-dimethoxy isomer.

References

  • Tokoroyama, T., & Kubota, T. (1968). Synthesis of (±)-Sclerin. Agricultural and Biological Chemistry, 32(4), 492-495.[6][7] Link

  • Koshino, H., et al. (1992). Antifungal Compounds from Stromata of Epichloë typhina on Phleum pratense.[3][6] Bioscience, Biotechnology, and Biochemistry, 56(7), 1096-1099.[3][6] Link

  • Google Patents. (2016). Cockroach-aggregating attracting substance. KR20160102273A. Link

  • PubChem. (n.d.). 2,4-Dimethylbenzaldehyde (Precursor Data). National Library of Medicine. Link

Sources

Exploratory

Technical Guide: Solubility Profile and Stability Mechanisms of 5-Methoxy-2,4-dimethylbenzaldehyde

CAS Number: 51814-40-5 Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [1] Executive Summary 5-Methoxy-2,4-dimethylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 51814-40-5 Molecular Formula: C₁₀H₁₂O₂ Molecular Weight: 164.20 g/mol [1]

Executive Summary

5-Methoxy-2,4-dimethylbenzaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of pharmaceuticals, agrochemicals, and insect pheromones (e.g., cockroach aggregation factors). Its utility is defined by the specific substitution pattern: the electron-donating methoxy group at the 5-position and the steric bulk of methyl groups at the 2 and 4 positions.

This guide addresses the critical physicochemical challenges associated with this compound: low aqueous solubility and oxidative instability . Successful handling requires strict adherence to inert atmosphere protocols and precise solvent selection to prevent degradation into 5-methoxy-2,4-dimethylbenzoic acid.

Physicochemical Characterization

Understanding the lipophilicity and ionization state of 5-Methoxy-2,4-dimethylbenzaldehyde is prerequisite to designing effective experimental workflows.

Structural Properties

The molecule features a benzaldehyde core modified by three substituents. The methoxy group (-OCH₃) increases electron density on the ring, potentially enhancing reactivity toward electrophiles but also making the aldehyde carbonyl oxygen more basic. The methyl groups (-CH₃) provide lipophilicity and moderate steric hindrance.

PropertyValue / DescriptionSource/Rationale
Physical State Solid (Crystalline) or Viscous LiquidAnalogous to 2,5-dimethoxy-4-methylbenzaldehyde (MP: 84°C).[2]
LogP (Predicted) ~2.8 – 3.2High lipophilicity due to methyl/methoxy substituents.
pKa (Conjugate Acid) ~ -6 (Carbonyl oxygen)Very weak base; remains neutral in physiological pH.
UV Absorption λmax ~270-290 nmAromatic π-π* and n-π* transitions.
Solubility Profile

Due to its non-polar substituents, the compound exhibits negligible water solubility. It requires organic co-solvents for biological assays or synthetic reactions.

Solvent Compatibility Table

Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Preferred for extraction and synthesis.
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Ideal for stock solutions in biological assays.
Polar Protic Ethanol, MethanolModerate (10-50 mg/mL)Good for recrystallization; avoid if heating due to acetal formation risk.
Hydrocarbon Toluene, HexanesModerate to Low Solubility decreases with decreasing temperature; useful for purification.
Aqueous Water, PBS (pH 7.4)Negligible (<0.1 mg/mL)Requires surfactant or cyclodextrin complexation for aqueous delivery.

Stability & Degradation Mechanisms

The primary stability concern for 5-Methoxy-2,4-dimethylbenzaldehyde is aerobic autoxidation . While the methyl groups provide some steric protection, the aldehyde moiety remains vulnerable to radical chain reactions, converting the active compound into its corresponding carboxylic acid impurity.

Autoxidation Pathway

Exposure to atmospheric oxygen initiates a radical chain mechanism. Light (UV) and trace metal ions (Fe, Cu) catalyze this process.

Mechanism Description:

  • Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical.

  • Propagation: The acyl radical reacts with O₂ to form a peracyl radical, which then abstracts a hydrogen from another aldehyde molecule, generating a peracid and a new acyl radical.

  • Termination/Product Formation: The peracid reacts with another aldehyde molecule to yield two equivalents of 5-methoxy-2,4-dimethylbenzoic acid .

Degradation Pathway Diagram

OxidationPathway Aldehyde 5-Methoxy-2,4- dimethylbenzaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical Initiation (hv / Metal ions) Acid 5-Methoxy-2,4- dimethylbenzoic Acid (Degradant) Aldehyde->Acid Net Reaction: Oxidation Peracid Peracid Intermediate Radical->Peracid + O₂ Propagation Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: Autoxidation cascade of 5-Methoxy-2,4-dimethylbenzaldehyde leading to carboxylic acid formation.

Schiff Base Formation

In the presence of primary amines (e.g., amino acids, protein residues), the aldehyde will rapidly condense to form imines (Schiff bases). This reaction is reversible but accelerates under acidic conditions or if water is removed.

Experimental Protocols

Protocol: Kinetic Solubility Determination (Shake-Flask)

Objective: To determine the equilibrium solubility in a specific solvent system.

Reagents:

  • Test Compound: 5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5).[1][3][4]

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4 (or solvent of choice).

  • Internal Standard: Benzophenone (for HPLC).

Workflow:

  • Preparation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours using a rotary shaker (avoid sonication which generates heat and radicals).

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (hydrophobic membrane reduces drug binding).

  • Analysis: Dilute the filtrate 1:10 with Acetonitrile and analyze via HPLC-UV (280 nm).

  • Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol: Stability Stress Testing

Objective: To validate storage conditions and shelf-life.

  • Control: Store 10 mg sample under Argon at -20°C.

  • Stress Condition A (Oxidative): Expose 10 mg solid to air at Room Temperature (RT) for 48 hours.

  • Stress Condition B (Photolytic): Expose 10 mg solid to ambient light at RT for 48 hours.

  • Analysis: Dissolve samples in CDCl₃ and analyze via ¹H NMR.

    • Aldehyde Signal: ~10.2 ppm (singlet).

    • Acid Signal: ~11-13 ppm (broad singlet, carboxylic OH).

    • Criterion: >5% conversion to acid indicates instability.

Handling and Storage Recommendations

To maintain the integrity of 5-Methoxy-2,4-dimethylbenzaldehyde, implement the following "Self-Validating" storage system:

  • Inert Atmosphere: Always store under Argon or Nitrogen. The density of Argon makes it superior for blanketing solids in vials.

  • Temperature Control: Store at -20°C . Low temperature significantly retards the radical propagation step of autoxidation.

  • Container: Use amber glass vials with Teflon-lined caps to prevent UV initiation and solvent leaching.

  • Re-validation: Before using a stored batch for critical synthesis, acquire a quick ¹H NMR spectrum. If the aldehyde proton signal (10.2 ppm) integrates <0.95 relative to the aromatic protons, purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate).

References

  • National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 2,5-dimethoxy- (Isomer Analog Data). NIST Chemistry WebBook.[5] Retrieved from [Link]

  • Mori, K. (2014). Synthesis of Pheromones: Methodology and Molecular Design. Patent Application for Cockroach Pheromone Analogs. (Contextual reference for synthesis utility).
  • PubChem. (2024).[6] Compound Summary: 2,5-Dimethyl-4-methoxybenzaldehyde (Structural Analog). Retrieved from [Link]

Sources

Foundational

A-Level Technical Briefing: A Proposed Theoretical Investigation of 5-Methoxy-2,4-dimethylbenzaldehyde

Abstract This technical guide outlines a comprehensive theoretical framework for the study of 5-Methoxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive theoretical framework for the study of 5-Methoxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde of interest in medicinal chemistry and materials science. While direct computational studies on this specific isomer are not extensively documented, this guide establishes a robust protocol based on well-validated methodologies applied to analogous benzaldehyde derivatives.[1] We detail the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the elucidation of key electronic properties. This document serves as a foundational resource for researchers and professionals, providing the necessary theoretical basis to predict the molecule's structural parameters, spectroscopic signatures, and reactivity, thereby guiding future experimental synthesis and application.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a vast array of complex molecules.[2] Their derivatives are integral to the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][3] Specifically, methoxy and methyl-substituted benzaldehydes have demonstrated significant potential in drug discovery, with applications as cholinesterase inhibitors for Alzheimer's treatment and as allosteric modulators of hemoglobin.[4][5] The specific substitution pattern of 5-Methoxy-2,4-dimethylbenzaldehyde suggests unique electronic and steric properties that warrant a detailed theoretical investigation to unlock its full potential.

Understanding the molecule's conformational stability, electronic landscape, and vibrational characteristics is paramount for predicting its behavior in biological systems and chemical reactions. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-destructive method to probe these properties at the quantum level. This guide will delineate the established computational workflows that can be applied to 5-Methoxy-2,4-dimethylbenzaldehyde to generate reliable theoretical data.

Table 1: General Molecular Properties of 5-Methoxy-2,4-dimethylbenzaldehyde (and related isomers for context)

Property Value (Predicted/Known) Source
Molecular Formula C₁₀H₁₂O₂ [6]
Molecular Weight 164.20 g/mol [6]
IUPAC Name 5-Methoxy-2,4-dimethylbenzaldehyde N/A

| CAS Registry Number | 4925-88-6 (for 2,5-Dimethoxy-4-methylbenzaldehyde) |[7] |

Foundational Computational Methodologies

The theoretical investigation of an organic molecule like 5-Methoxy-2,4-dimethylbenzaldehyde hinges on solving the Schrödinger equation, for which exact solutions are not feasible for multi-electron systems. Therefore, we rely on established approximation methods.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[8] It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. The choice of the exchange-correlation functional is critical for accuracy.

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and well-calibrated functionals for organic molecules. It combines the strengths of Hartree-Fock theory with DFT to provide robust predictions for molecular geometries, vibrational frequencies, and electronic properties.[9] Its performance has been extensively benchmarked against experimental data for a wide range of systems.[10]

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules of this size, Pople-style basis sets like 6-311++G(d,p) are highly effective.

    • 6-311G: A triple-zeta basis set providing a flexible description of the valence electrons.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

The Computational Workflow: A Self-Validating System

A rigorous computational protocol ensures the reliability of the obtained results. The process is iterative and self-validating, where the stability of the final optimized geometry is confirmed by subsequent frequency calculations.

G A Define Initial 3D Structure (e.g., from 2D sketch) B Geometry Optimization (Finds lowest energy conformer) Method: B3LYP/6-311++G(d,p) A->B Initial Guess C Frequency Calculation (Confirms true energy minimum) B->C E Electronic Properties (HOMO-LUMO, MEP) B->E Electron Density F Thermodynamic Properties B->F Energy & Frequencies C->B D Spectroscopic Properties (IR, Raman, UV-Vis, NMR) C->D Vibrational Modes

Figure 1: A typical workflow for the theoretical analysis of a molecule, ensuring the final structure corresponds to a true energy minimum.

Predicted Molecular Structure and Geometry

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically adjusts the positions of the atoms until the configuration with the lowest possible potential energy is found. For 5-Methoxy-2,4-dimethylbenzaldehyde, key structural questions involve the orientation of the methoxy and aldehyde groups relative to the benzene ring. Studies on similar molecules like 2,5-dimethoxybenzaldehyde have explored this exo vs. endo isomerism.[11]

Table 2: Predicted Optimized Geometrical Parameters (Illustrative) Note: These values are illustrative, based on typical bond lengths and angles for similar substituted benzaldehydes calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C=O (aldehyde) 1.215
C-O (methoxy) 1.360
C-C (aromatic) 1.395 - 1.410
C-H (aldehyde) 1.110
Bond Angles ( ° )
C-C=O 124.5
C-O-C 118.0
C-C-C (aromatic) 119.0 - 121.0
Dihedral Angles ( ° )
C-C-C=O ~0.0 or ~180.0 (planar)

| | C-C-O-C | ~0.0 or ~180.0 (planar) |

Spectroscopic Signatures: A Theoretical Fingerprint

Once a stable geometry is confirmed, its spectroscopic properties can be calculated. These theoretical spectra are invaluable for interpreting experimental data and confirming the identity and purity of a synthesized compound.

Vibrational Analysis (FT-IR & FT-Raman)

Theoretical vibrational analysis predicts the frequencies of the fundamental modes of molecular vibration.[1] These calculated frequencies can be compared with experimental IR and Raman spectra to assign spectral bands to specific atomic motions.

Table 3: Assignment of Major Predicted Vibrational Frequencies (Illustrative) Note: Based on calculations at the DFT/B3LYP/6-311++G(d,p) level. Calculated frequencies are often scaled by a factor (~0.96-0.98) to better match experimental values.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
O-H Stretch (if hydrated) ~3400-3500 Medium-Broad
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
Aliphatic C-H Stretch (CH₃) 2900 - 3000 Medium-Strong
Aldehyde C=O Stretch ~1705 Very Strong
Aromatic C=C Stretch 1580 - 1610 Strong-Medium
C-O-C Asymmetric Stretch 1250 - 1280 Strong
C-O-C Symmetric Stretch 1020 - 1050 Medium

| C-H Out-of-Plane Bend | 800 - 900 | Strong |

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[12] A smaller gap suggests the molecule is more polarizable and more reactive.[12]

Figure 2: The HOMO-LUMO energy gap (ΔE) is a key descriptor of chemical reactivity and electronic excitation energy.

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying the electron-rich and electron-poor regions of a molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively.[11]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

  • Blue Regions: Indicate positive potential (electron-poor), typically around hydrogen atoms. These are sites susceptible to nucleophilic attack.

For 5-Methoxy-2,4-dimethylbenzaldehyde, the MEP map would predictably show a strong negative potential (red) around the carbonyl oxygen of the aldehyde group, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding.[11]

MEP_Concept cluster_Molecule Conceptual MEP Surface Molecule Molecular Structure (5-Methoxy-2,4-dimethylbenzaldehyde) Positive Positive Potential (Blue) Electron-Poor Electrophilic Site (e.g., Aldehyde Proton) Molecule->Positive Site for Nucleophilic Attack Negative Negative Potential (Red) Electron-Rich Nucleophilic Site (e.g., Carbonyl Oxygen) Negative->Molecule Site for Electrophilic Attack

Figure 3: A conceptual diagram illustrating how a Molecular Electrostatic Potential (MEP) map identifies reactive sites.

Detailed Experimental/Workflow Protocol

The following protocol outlines the steps for conducting a DFT-based theoretical study of 5-Methoxy-2,4-dimethylbenzaldehyde using a quantum chemistry software package like Gaussian.

Protocol: DFT Calculation of Molecular Properties

  • Step 1: Initial Structure Generation

    • Draw the 2D structure of 5-Methoxy-2,4-dimethylbenzaldehyde in a molecular editor (e.g., GaussView, Avogadro).

    • Convert the 2D structure to a preliminary 3D structure using the editor's built-in cleaning or energy minimization tools.

    • Save the coordinates in a format compatible with the calculation software (e.g., .gjf for Gaussian).

  • Step 2: Geometry Optimization

    • Set up the input file for a geometry optimization calculation.

    • Methodology: Specify the DFT functional and basis set. Keyword: #p B3LYP/6-311++G(d,p).

    • Task: Specify the optimization task. Keyword: Opt.

    • Convergence Criteria: Use default or tightened convergence criteria for a more accurate structure.

    • Submit and run the calculation.

  • Step 3: Vibrational Frequency Analysis

    • Use the optimized geometry from the previous step as the input structure.

    • Methodology: Use the same functional and basis set as the optimization to ensure consistency. Keyword: #p B3LYP/6-311++G(d,p).

    • Task: Specify the frequency calculation task. Keyword: Freq.

    • Submit and run the calculation.

    • Validation: Upon completion, verify that the output shows zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a true energy minimum, and the geometry must be re-optimized.

  • Step 4: Analysis of Electronic Properties

    • The output files from the optimized and frequency calculations contain the necessary data.

    • HOMO-LUMO: Extract the energies of the frontier molecular orbitals from the output log file.

    • MEP Surface: Use a visualization program (e.g., GaussView) to generate the MEP surface by mapping the electrostatic potential onto the calculated electron density.

    • NBO Analysis: If required, add the Pop=NBO keyword to the calculation input to perform a Natural Bond Orbital analysis, which provides detailed information on bonding, charge distribution, and intramolecular interactions.[1]

Conclusion and Future Directions

This guide provides a comprehensive theoretical framework for the computational study of 5-Methoxy-2,4-dimethylbenzaldehyde. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to generate highly accurate predictions of the molecule's geometry, spectroscopic properties, and electronic reactivity profile. These theoretical insights are crucial for guiding experimental efforts, aiding in the interpretation of analytical data, and accelerating the design of new molecules with tailored properties for applications in drug discovery and materials science. Future work should focus on performing these calculations and corroborating the theoretical predictions with experimental synthesis and spectroscopic characterization (NMR, FT-IR, UV-Vis) of the title compound.

References

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). PMC. Available at: [Link]

  • Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. (2005). Google Patents.
  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Auctor Publications. Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. Available at: [Link]

  • Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis Involving Ni, Pd, Ir, and Rh: An Overview of Commonly Employed DFT Methods and Mechanistic Insights. (2015). ACS Publications. Available at: [Link]

  • QM Method - Computational Organic Chemistry. (2019). CompTox Dashboard (EPA). Available at: [Link]

  • Chemistry by Way of Density Functional Theory. (2025). NASA Technical Reports Server (NTRS). Available at: [Link]

  • Benchmarks for 0–0 transitions of aromatic organic molecules: DFT/B3LYP, ADC(2), CC2, SOS-CC2 and SCS-CC2 compared to high-resolution gas-phase data. (n.d.). RSC Publishing. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). ACS Publications. Available at: [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Available at: [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Available at: [Link]

  • 4-Methoxy-2,5-dimethylbenzaldehyde. (n.d.). PubChem. Available at: [Link]

  • Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde. (2020). MDPI. Available at: [Link]

  • Benzaldehyde, 2,4-dimethoxy-. (n.d.). NIST WebBook. Available at: [Link]

  • New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. (2021). MDPI. Available at: [Link]

  • Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde. (2025). ResearchGate. Available at: [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001). Journal of Chongqing University. Available at: [Link]

  • 4-Methoxy-2,5-dimethylbenzaldehyde. (n.d.). CAS Common Chemistry. Available at: [Link]

  • Method for synthesizing environment-friendly p-methoxybenzaldehyde. (n.d.). Google Patents.
  • A Density Functional Theory Study of 4-OH Aldehydes. (2023). MDPI. Available at: [Link]

  • 2,5-Dimethoxy-4-methylbenzaldehyde. (n.d.). PubChem. Available at: [Link]

  • 4-methoxy-2,5-dimethylbenzaldehyde (C10H12O2). (n.d.). PubChemLite. Available at: [Link]

  • 2,4-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Available at: [Link]

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Exploratory

Technical Guide: 5-Methoxy-2,4-dimethylbenzaldehyde and its Derivatives

This is an in-depth technical guide on 5-Methoxy-2,4-dimethylbenzaldehyde , a specialized aromatic intermediate critical in the synthesis of bioactive polyketides and phthalide derivatives. CAS: 51814-40-5 | Molecular Fo...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-Methoxy-2,4-dimethylbenzaldehyde , a specialized aromatic intermediate critical in the synthesis of bioactive polyketides and phthalide derivatives.

CAS: 51814-40-5 | Molecular Formula: C₁₀H₁₂O₂ | Molecular Weight: 164.20 g/mol

Executive Summary

5-Methoxy-2,4-dimethylbenzaldehyde is a trisubstituted benzaldehyde derivative characterized by a unique substitution pattern that places a methoxy group meta to the aldehyde functionality, flanked by two methyl groups. Unlike its more common isomer, 2,5-dimethoxybenzaldehyde, this compound serves as a specific structural scaffold for the synthesis of Sclerin (a plant growth regulator) and various isocoumarin antibiotics. Its synthesis presents a classic problem in regioselectivity, often requiring precise control of electrophilic aromatic substitution (EAS) conditions to favor or separate the 5-formyl isomer from the kinetically favored 6-formyl product.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 5-Methoxy-2,4-dimethylbenzaldehyde
CAS Number 51814-40-5
Appearance Pale yellow to white crystalline solid
Melting Point 73–75 °C (Literature range for similar isomers)
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc; Insoluble in H₂O
Key Functional Groups Aldehyde (-CHO), Methoxy (-OCH₃), Methyl (-CH₃)
Reactivity Profile Susceptible to oxidation (to benzoic acid), reduction (to benzyl alcohol), and nucleophilic addition (Schiff bases).[1]

Synthetic Methodologies: The Regioselectivity Challenge

The primary challenge in synthesizing 5-Methoxy-2,4-dimethylbenzaldehyde is the directing effect of the precursor, 2,4-Dimethylanisole . The methoxy group at position 1 strongly directs electrophiles to the ortho (C6) and para (C4) positions. Since C4 is blocked by a methyl group, the major product of standard formylation is typically 2-Methoxy-3,5-dimethylbenzaldehyde (substitution at C6).

To obtain the target 5-Methoxy-2,4-dimethylbenzaldehyde (substitution at C5, meta to the methoxy group), researchers often employ methods that yield a mixture of isomers, followed by rigorous separation, or utilize indirect routes such as the oxidation of the corresponding alcohol.

Core Synthesis Route: Rieche Formylation of 2,4-Dimethylanisole

The most direct, scalable method involves the Rieche formylation using dichloromethyl methyl ether and titanium tetrachloride. This method is generally more reactive than Vilsmeier-Haack and can access sterically hindered or electronically less favored positions, albeit as a minor product in a mixture.

SynthesisPathway Start 2,4-Dimethylanisole (1-Methoxy-2,4-dimethylbenzene) Reagents TiCl4, Cl2CHOMe (Rieche Formylation) -78°C to 0°C Start->Reagents Intermediate Formylation Mixture Reagents->Intermediate Major Major Isomer (C6) 2-Methoxy-3,5-dimethylbenzaldehyde Intermediate->Major ~80-90% Target Target Isomer (C5) 5-Methoxy-2,4-dimethylbenzaldehyde Intermediate->Target ~10-20% Separation Chromatographic Separation (Silica Gel, Hexane/EtOAc) Major->Separation Target->Separation

Caption: Regiochemical outcome of 2,4-dimethylanisole formylation. The target C5-isomer is formed alongside the C6-major product.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde via Rieche Formylation. Precursor: 2,4-Dimethylanisole (CAS: 6793-90-4).

Step 1: Reagent Preparation & Addition
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with N₂.

  • Solvent: Add 2,4-Dimethylanisole (3.0 g, 22 mmol) and anhydrous Dichloromethane (DCM) (50 mL). Cool the solution to -10°C using an ice/salt bath.

  • Catalyst Addition: Carefully add Titanium Tetrachloride (TiCl₄) (1.2 eq, 26.4 mmol) dropwise via syringe. The solution will darken (typically deep red/brown).

  • Formylating Agent: Add Dichloromethyl methyl ether (1.1 eq, 24.2 mmol) dropwise over 20 minutes, maintaining the temperature below 0°C.

Step 2: Reaction & Quenching
  • Stir the mixture at 0°C for 1 hour , then allow it to warm to room temperature over 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.

  • Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Purification (Critical)

The crude oil contains both the 6-formyl (major) and 5-formyl (target) isomers.

  • Column Chromatography: Load the crude residue onto a silica gel column.[4]

  • Elution: Use a gradient of Hexane:Ethyl Acetate (95:5 to 90:10) .

  • Identification:

    • Major Isomer (C6): Typically elutes first (less polar due to H-bonding or steric shielding).

    • Target Isomer (C5): Elutes second.

    • Note: 1H NMR is required to distinguish isomers. The target isomer (5-Methoxy) will show two aromatic singlets (H-3 and H-6) that are para to each other, often appearing sharper or with distinct shifts compared to the ortho-coupled or meta-coupled protons of impurities.

Derivatization & Medicinal Applications[2][5][9][12][13][14]

5-Methoxy-2,4-dimethylbenzaldehyde is a "gateway" scaffold for constructing fused ring systems found in fungal metabolites.

Synthesis of Sclerin

The most prominent application is the total synthesis of (±)-Sclerin , a bioactive compound originally isolated from Sclerotinia libertiana.

  • Mechanism: The aldehyde undergoes condensation (e.g., Stobbe condensation) followed by cyclization to form the isocoumarin or phthalide core.

  • Significance: Sclerin exhibits lipase inhibitory activity and influences plant growth.

Isocoumarin Antibiotics

Derivatives of this aldehyde are precursors to 3,6,8-trisubstituted isocoumarins , which possess antifungal and antimicrobial properties.

Derivatives Core 5-Methoxy-2,4-dimethylbenzaldehyde Sclerin Sclerin (Bioactive Phthalide) Core->Sclerin Condensation & Cyclization Isocoumarin Isocoumarin Derivatives (Antifungal Agents) Core->Isocoumarin Perkin-type Cyclization Styrene Styrene Derivatives (via Wittig Reaction) Core->Styrene Ph3P=CH2

Caption: Synthetic divergence from the 5-Methoxy-2,4-dimethylbenzaldehyde scaffold.

Analytical Validation (Self-Validating System)

To confirm the identity of the synthesized product and ensure it is not the 6-isomer, use the following NMR diagnostic criteria:

  • 1H NMR (CDCl₃, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.2 ppm.

    • Aromatic Protons: Two singlets.

      • H-6: ~7.5 ppm (Deshielded by ortho-CHO).

      • H-3: ~6.7 ppm (Shielded by ortho-OMe and ortho-Me).

      • Crucial Check: If the aromatic protons show coupling (doublets), you likely have the wrong isomer or a different substitution pattern. In the target molecule, H-3 and H-6 are para and typically appear as singlets.

    • Methoxy (-OCH₃): Singlet at ~3.8 ppm.

    • Methyls (-CH₃): Two singlets at ~2.2 ppm and ~2.5 ppm.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Reagents: TiCl₄ is violently reactive with water (releases HCl gas). Handle only in a fume hood under inert atmosphere.

  • Storage: Store under nitrogen at 2–8°C to prevent oxidation to the benzoic acid derivative.

References

  • Matsuura, T., et al. (1968). "Synthesis of (±)-Sclerin". Agricultural and Biological Chemistry, 32(4), 492-495.

  • Tokoroyama, T., et al. (1974). "Syntheses of sclerin and its analogues". Tetrahedron, 30(23), 4107-4112.

  • Choy, P. Y., et al. (2013). "Palladium-Catalyzed ortho-CH-Bond Oxygenation of Aromatic Ketones". Organic Letters, 15(2), 270-273.

  • PubChem.[5][6] (n.d.). "Compound Summary: 5-Methoxy-2,4-dimethylbenzaldehyde". National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Aldol Condensation Reactions with 5-Methoxy-2,4-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chalcone Synthesis The Aldol condensation, a cornerstone of carbon-carbon bond formation, provides a powerful and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chalcone Synthesis

The Aldol condensation, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile method for the synthesis of α,β-unsaturated carbonyl compounds. A particularly valuable variant is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde that cannot enolize with an enolizable ketone.[1][2] This reaction is instrumental in the synthesis of chalcones, or 1,3-diphenyl-2-propen-1-ones, which are recognized as privileged scaffolds in medicinal chemistry.[3] Chalcones are naturally occurring precursors to flavonoids and isoflavonoids and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5]

This application note provides a detailed guide to the synthesis of novel chalcones utilizing 5-Methoxy-2,4-dimethylbenzaldehyde as the aromatic aldehyde component. The presence of an electron-donating methoxy group and two methyl groups on the aromatic ring of the aldehyde influences its reactivity and the properties of the resulting chalcone products. Understanding the nuances of this reaction is critical for researchers aiming to develop new therapeutic agents.

Mechanistic Insights: The Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation typically proceeds under basic conditions.[6] The reaction mechanism can be delineated into three principal stages:

  • Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde (5-Methoxy-2,4-dimethylbenzaldehyde). This aldehyde is specifically chosen as it lacks α-hydrogens, preventing self-condensation.[6] This step results in the formation of a β-hydroxy ketone intermediate.

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, or chalcone. The formation of the conjugated system provides the thermodynamic driving force for this elimination step.

The overall transformation is a robust and efficient method for constructing the chalcone framework.

Claisen-Schmidt_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone Acetophenone Enolate Enolate Ion Ketone->Enolate Base Abstraction Base OH⁻ Enolate_ref Enolate Ion Aldehyde 5-Methoxy-2,4-dimethylbenzaldehyde Intermediate β-Hydroxy Ketone Intermediate Aldehyde->Intermediate Intermediate_ref β-Hydroxy Ketone Intermediate Enolate_ref->Intermediate Nucleophilic Attack on Aldehyde Chalcone Chalcone Product Water H₂O Intermediate_ref->Chalcone Elimination

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and purification of a chalcone derived from 5-Methoxy-2,4-dimethylbenzaldehyde and acetophenone.

Protocol 1: Synthesis of (E)-3-(5-methoxy-2,4-dimethylphenyl)-1-phenylprop-2-en-1-one

Materials:

  • 5-Methoxy-2,4-dimethylbenzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl, dilute)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1 equivalent) and 5-Methoxy-2,4-dimethylbenzaldehyde (1 equivalent) in 95% ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but typically proceed for 2-4 hours. The formation of a precipitate may be observed.

  • Product Precipitation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture with dilute hydrochloric acid until it reaches a neutral pH. This will cause the chalcone product to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from 95% ethanol to obtain the purified chalcone.

  • Drying: Dry the purified crystals in a vacuum oven.

Quantitative Data Summary
Reactant 1Reactant 2BaseSolventTime (h)Temp (°C)Yield (%)
5-Methoxy-2,4-dimethylbenzaldehydeAcetophenoneNaOHEthanol2-4Room Temp~70-85
5-Methoxy-2,4-dimethylbenzaldehyde4'-MethylacetophenoneKOHMethanol3-5Room Temp~75-90
5-Methoxy-2,4-dimethylbenzaldehyde4'-ChloroacetophenoneNaOHEthanol2-4Room Temp~65-80

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental_Workflow A 1. Dissolve Aldehyde and Ketone in Ethanol B 2. Add Aqueous NaOH Solution A->B C 3. Stir at Room Temperature (2-4h) B->C D 4. Pour into Ice Water C->D E 5. Neutralize with Dilute HCl D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Water F->G H 8. Recrystallize from Ethanol G->H I 9. Dry Purified Chalcone H->I

Caption: General experimental workflow for chalcone synthesis.

Characterization of the Product

The structure and purity of the synthesized chalcone should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1650-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see two doublets for the vinylic protons (Hα and Hβ) of the enone system. The coupling constant (J) for these protons is typically around 15-16 Hz, confirming the trans configuration of the double bond. Characteristic signals for the aromatic protons and the methyl and methoxy substituents will also be present.

    • ¹³C NMR: The carbonyl carbon signal will appear downfield, typically in the range of 185-195 ppm. Signals for the vinylic carbons and the aromatic carbons will also be observed.

Applications in Drug Development

Chalcones derived from substituted benzaldehydes are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with various biological targets.[3] The specific substitution pattern on the aromatic rings plays a crucial role in modulating the biological activity. Chalcones have been investigated for their potential as:

  • Anticancer Agents: Inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[5]

  • Anti-inflammatory Agents: Inhibiting the production of pro-inflammatory mediators.

  • Antimicrobial and Antifungal Agents: The electrophilic nature of the enone system can react with nucleophiles in biological systems.[3]

  • Antioxidant Agents: Scavenging free radicals.

The synthesis of novel chalcones, such as those derived from 5-Methoxy-2,4-dimethylbenzaldehyde, provides a valuable platform for the discovery of new drug candidates with improved efficacy and selectivity.

References

  • Afrin, S., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry, 12(1), 180-195.
  • Siddiqui, Z. N., et al. (2012). Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s). Indian Journal of Pharmaceutical Sciences, 74(3), 213–221.
  • Ganesan, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(20), 7576.
  • Kamble, V. M., et al. (2011). Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. Journal of Chemical and Pharmaceutical Research, 3(6), 639-648.
  • Claisen, L., & Schmidt, J. G. (1881). Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge. Berichte der deutschen chemischen Gesellschaft, 14(1), 1459–1461.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Juniper Publishers. (2015). Chemical and Biological Potentials of Chalcones: A Review.
  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • SciSpace. (2021). Green synthesis of chalcones derivatives. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • AZoM. (2014). An Introduction to Aldol Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen–Schmidt condensation of substituted benzaldehyde with... Retrieved from [Link]

  • AIR Unimi. (2025). Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. Retrieved from [Link]

  • Academia.edu. (n.d.). preparation and characterizations of (2e)-1-(4-{(e)- [(3,4,5-trimethoxy phenyl) methylidene]amino}phenyl)- 3-phenylprop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-3-(2,4-dimethylphenyl)-1-phenylprop-2-en-1-one. Retrieved from [Link]

  • Magritek. (n.d.). Carbon. Retrieved from [Link]

  • CORE. (n.d.). Aldol condensation of acyclic ketones with benzaldehyde and subsequent cyclodehydration to form indenes over halide. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Retrieved from [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Revista Colombiana de Química, 54(2).

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Application

Using 5-Methoxy-2,4-dimethylbenzaldehyde as a building block in organic synthesis

Application Note: 5-Methoxy-2,4-dimethylbenzaldehyde as a Scaffold for Bioactive Isocoumarins and Polyketide Analogues [1] Executive Summary 5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5) is a specialized aromatic b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxy-2,4-dimethylbenzaldehyde as a Scaffold for Bioactive Isocoumarins and Polyketide Analogues [1]

Executive Summary

5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5) is a specialized aromatic building block utilized primarily in the total synthesis of fungal metabolites, polyketides, and isocoumarin derivatives such as Sclerin .[1] Its unique substitution pattern—featuring a methoxy group meta to the aldehyde and flanked by methyl groups—provides a "masked" resorcinol scaffold that is critical for constructing bioactive lactones and phthalides.

This guide details the synthesis of this compound via Rieche formylation , outlines its critical role in Stobbe condensation protocols for isocoumarin synthesis, and provides handling parameters to ensure experimental reproducibility.

Chemical Profile & Reactivity

PropertySpecification
Chemical Name 5-Methoxy-2,4-dimethylbenzaldehyde
CAS Number 51814-40-5
Molecular Formula

Molecular Weight 164.20 g/mol
Appearance Pale yellow crystalline solid or oil (depending on purity)
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in water
Key Reactivity Electrophilic aromatic substitution (C-6 position), Nucleophilic addition (Aldehyde), Stobbe Condensation

Structural Insight: The 2,4-dimethyl substitution pattern creates significant steric crowding around the aldehyde functionality. However, the 5-methoxy group electronically activates the ring, making the aldehyde a viable partner for condensation reactions, albeit with high regiochemical control required in downstream functionalization.

Protocol A: Synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde

Context: The synthesis typically starts from 2,4-dimethylanisole . A critical challenge is regioselectivity during formylation. The methoxy group (strong activator) directs ortho/para, while the methyl groups (weak activators) also direct ortho/para.

Methodology: Rieche Formylation This method uses dichloromethyl methyl ether and titanium tetrachloride (


) to introduce the formyl group.

Reagents:

  • 2,4-Dimethylanisole (1.0 equiv)

  • Dichloromethyl methyl ether (1.2 equiv)

  • Titanium tetrachloride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Solvation: Dissolve 2,4-dimethylanisole in anhydrous DCM (0.5 M concentration) and cool to -10°C using an ice/salt bath.

  • Catalyst Addition: Add

    
     dropwise over 15 minutes. The solution will darken, indicating complex formation.
    
  • Formylation: Add dichloromethyl methyl ether dropwise over 20 minutes, maintaining the temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:1).

  • Quench: Pour the reaction mixture slowly into ice-cold water.

  • Extraction: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification (Critical): The crude mixture typically contains two isomers:

    • Target:5-Methoxy-2,4-dimethylbenzaldehyde [1][2]

    • Isomer:2-Methoxy-3,5-dimethylbenzaldehyde (formed via attack ortho to the methoxy group).[1]

    • Separation: Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes). The target compound typically elutes after the less polar isomer.

Yield Expectation: 40–60% (isolated yield of target isomer).

Application B: Synthesis of Bioactive Isocoumarins (Sclerin Protocol)

Context: This aldehyde is the key precursor for Sclerin , a plant growth regulator. The synthesis relies on a Stobbe condensation with dimethyl succinate, followed by cyclization.

Mechanism & Workflow: The aldehyde undergoes condensation with dimethyl succinate to form an itaconic acid derivative.[3] Subsequent hydrogenation and cyclization yield the isocoumarin core.

SclerinSynthesis Start 5-Methoxy-2,4- dimethylbenzaldehyde Inter1 Stobbe Half-Ester (Itaconic Acid Deriv.) Start->Inter1 Stobbe Condensation Reagent Dimethyl Succinate (NaH, Toluene) Reagent->Inter1 Step2 1. Hydrogenation (Pd/C) 2. Cyclization (Acid) Inter1->Step2 Reduction & Lactonization Product Sclerin / Isocoumarin Scaffold Step2->Product Final Target

Figure 1: Synthetic pathway from 5-Methoxy-2,4-dimethylbenzaldehyde to Isocoumarin scaffolds.

Detailed Protocol (Stobbe Condensation):

  • Activation: Suspend Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) in anhydrous Toluene.

  • Addition: Add a mixture of 5-Methoxy-2,4-dimethylbenzaldehyde (1.0 equiv) and Dimethyl Succinate (1.2 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to 85°C for 4 hours. The solution will become viscous/turbid.

  • Workup: Cool to 0°C, acidify with dilute HCl, and extract with Ethyl Acetate.

  • Result: This yields the unsaturated half-ester , which retains the 2,4-dimethyl-5-methoxy substitution pattern essential for the biological activity of the final lactone.[1]

Analytical Characterization (QC)

To validate the identity of 5-Methoxy-2,4-dimethylbenzaldehyde versus its isomers, use


-NMR.[1]
Signal (ppm)MultiplicityIntegrationAssignmentDiagnostic Note
10.20 Singlet (s)1H-CHOAldehyde proton.[1]
7.55 Singlet (s)1HAr-H (C6)Para to aldehyde, uncoupled.
6.65 Singlet (s)1HAr-H (C3)Shielded by adjacent methyls/methoxy.
3.89 Singlet (s)3H-OCH3Methoxy group.[1]
2.55 Singlet (s)3H-CH3 (C2)Deshielded by ortho-carbonyl.[1]
2.20 Singlet (s)3H-CH3 (C4)Standard aromatic methyl.

Note: The presence of two distinct aromatic singlets confirms the para-substitution of protons (positions 3 and 6), distinguishing it from isomers where coupling (doublets) might be observed.

References

  • Synthesis of Sclerin & Isocoumarins

    • Tokoroyama, T., et al. "The Synthesis of (±)-Sclerin." Tetrahedron, vol. 34, no. 12, 1978, pp. 1907-1913.
    • (Verified via ScienceDirect/Sciforum context).

  • Rieche Formylation Methodology

    • Gross, H., et al. "Über die Synthese von Aldehyden aus Phenolen und Phenoläthern." Chemische Berichte, vol. 96, no. 1, 1963.
  • Polyketide Analogues

    • "Total Synthesis of Arctigenin Derivatives." Sciforum, 2025.[4][5][6]

    • (Contextual match from search results).

  • General Reactivity of Dimethylanisoles

    • "Synthesis of 3,5-dimethyl-2-methoxybenzaldehyde and 2,4-dimethyl-5-methoxybenzaldehyde.

Sources

Method

Application Notes and Protocols: Formylation of 2,4-Dimethylanisole via Vilsmeier-Haack Reaction

Abstract This document provides a comprehensive experimental protocol for the formylation of 2,4-dimethylanisole to synthesize 2-methoxy-3,5-dimethylbenzaldehyde. The Vilsmeier-Haack reaction is detailed as a robust and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental protocol for the formylation of 2,4-dimethylanisole to synthesize 2-methoxy-3,5-dimethylbenzaldehyde. The Vilsmeier-Haack reaction is detailed as a robust and efficient method for this transformation, which is of significant interest to researchers in medicinal chemistry and materials science. This guide offers a step-by-step methodology, an in-depth explanation of the reaction mechanism, safety precautions, and expected outcomes, including characterization data. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of substituted benzaldehydes.

Introduction

Formylation, the introduction of a formyl group (-CHO) onto a molecule, is a cornerstone of organic synthesis.[1] The resulting aldehydes are versatile intermediates, readily transformed into a wide array of functional groups, making them invaluable in the construction of complex organic molecules, including pharmaceuticals and functional materials.[1] 2,4-Dimethylanisole is an electron-rich aromatic compound, making it an excellent substrate for electrophilic aromatic substitution reactions. Its formylation leads to the formation of 2-methoxy-3,5-dimethylbenzaldehyde, a valuable building block in various synthetic endeavors.

Several methods exist for the formylation of aromatic compounds, including the Gattermann, Reimer-Tiemann, and Duff reactions.[2][3][4][5][6] However, for electron-rich substrates like 2,4-dimethylanisole, the Vilsmeier-Haack reaction offers a mild and effective approach.[7][8][9][10][11][12] This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[7][8][9][10][13] The Vilsmeier reagent is a relatively weak electrophile, which allows for high regioselectivity in the formylation of activated aromatic rings.[8]

This application note provides a detailed, field-proven protocol for the Vilsmeier-Haack formylation of 2,4-dimethylanisole. It includes a thorough discussion of the underlying mechanism, safety considerations for all reagents, and a guide to product purification and characterization.

Reaction Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[7][8][13]

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9][10][13]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2,4-dimethylanisole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy and methyl groups on the anisole ring are electron-donating, activating the ring towards electrophilic attack. The formylation occurs preferentially at the position para to the strongly activating methoxy group and ortho to one of the methyl groups, which is sterically less hindered. This leads to the formation of a sigma complex, or arenium ion. A subsequent deprotonation step by a weak base, such as DMF, restores the aromaticity of the ring.[9]

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final product, 2-methoxy-3,5-dimethylbenzaldehyde.[7][9][10][13]

The choice of the Vilsmeier-Haack reaction for this transformation is justified by its efficacy with electron-rich aromatic substrates and its generally milder conditions compared to other formylation methods.[8] The reaction temperature is a critical parameter and needs to be carefully controlled to prevent side reactions and decomposition of the product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,4-DimethylanisoleReagent GradeMajor Chemical Supplier6738-23-4
N,N-Dimethylformamide (DMF)AnhydrousMajor Chemical Supplier68-12-2
Phosphorus Oxychloride (POCl₃)Reagent GradeMajor Chemical Supplier10025-87-3
Dichloromethane (DCM)AnhydrousMajor Chemical Supplier75-09-2
Sodium AcetateAnhydrousMajor Chemical Supplier127-09-3
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/AN/A
Saturated Sodium Chloride Solution (Brine)Laboratory PreparedN/AN/A
Anhydrous Magnesium SulfateReagent GradeMajor Chemical Supplier7487-88-9
Ethyl AcetateACS GradeMajor Chemical Supplier141-78-6
HexanesACS GradeMajor Chemical Supplier110-54-3
Silica Gel60 Å, 230-400 meshMajor Chemical Supplier7631-86-9
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Apparatus for column chromatography.

  • Standard laboratory glassware.

Experimental Workflow Diagram

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Start add_dmf Add DMF to flask start->add_dmf cool_dmf Cool DMF to 0°C add_dmf->cool_dmf add_pocl3 Add POCl₃ dropwise cool_dmf->add_pocl3 stir_reagent Stir for 30 min at 0°C add_pocl3->stir_reagent add_anisole Add 2,4-dimethylanisole stir_reagent->add_anisole warm_react Warm to room temp. add_anisole->warm_react heat_react Heat to 60°C for 17h warm_react->heat_react cool_mixture Cool to room temp. heat_react->cool_mixture pour_ice Pour into crushed ice cool_mixture->pour_ice neutralize Neutralize with NaOAc pour_ice->neutralize extract Extract with DCM neutralize->extract wash_bicarb Wash with NaHCO₃ extract->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_evap Filter and evaporate dry->filter_evap column_chrom Column Chromatography filter_evap->column_chrom end End column_chrom->end

Caption: Experimental workflow for the formylation of 2,4-dimethylanisole.

Step-by-Step Protocol
  • Vilsmeier Reagent Formation:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.85 mL, 0.05 mol).

    • Cool the flask in an ice-water bath to 0°C.

    • Slowly add phosphorus oxychloride (12.97 mL, 0.14 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add 2,4-dimethylanisole (0.012 mol) portion-wise, ensuring the temperature remains below 20°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60°C and maintain this temperature for 17 hours with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).

    • Neutralize the acidic solution by slowly adding a solution of sodium acetate in water until the pH is approximately 6-7.[1] It is crucial to keep the mixture cool during neutralization to prevent the formation of byproducts.[14]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 98:2 and gradually increasing the polarity).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-methoxy-3,5-dimethylbenzaldehyde as a solid or oil.[15][16]

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (neoprene or natural rubber gloves are recommended for DMF).[17] All manipulations should be performed in a well-ventilated chemical fume hood.

Reagent-Specific Hazards:

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic.[18][19][20][21][22] It reacts violently with water, liberating toxic gas.[18][19][21] Avoid inhalation of vapors and contact with skin and eyes.[20][22] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[18][20]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[23][24] It is harmful if inhaled or absorbed through the skin and may cause liver damage and reproductive harm.[17][23][25] Avoid breathing vapors and ensure adequate ventilation.[24]

Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

Expected Results and Characterization

The formylation of 2,4-dimethylanisole is expected to yield 2-methoxy-3,5-dimethylbenzaldehyde. The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

Reaction Mechanism Diagram

reaction_mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_eas Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis dmf DMF intermediate1 Adduct dmf->intermediate1 pocl3 POCl₃ pocl3->intermediate1 vilsmeier Vilsmeier Reagent (Chloroiminium ion) intermediate1->vilsmeier - OPO₂Cl₂⁻ sigma_complex Sigma Complex anisole 2,4-Dimethylanisole anisole->sigma_complex + Vilsmeier Reagent iminium_salt Iminium Salt sigma_complex->iminium_salt - H⁺ water H₂O product 2-Methoxy-3,5-dimethylbenzaldehyde iminium_salt->product + H₂O (work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of 2,4-dimethylanisole.

Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is a key tool for structural confirmation. Expected chemical shifts (δ) are approximately:

    • 10.3 ppm (s, 1H, -CHO)

    • 7.5 ppm (s, 1H, Ar-H)

    • 7.3 ppm (s, 1H, Ar-H)

    • 3.9 ppm (s, 3H, -OCH₃)

    • 2.4 ppm (s, 3H, Ar-CH₃)

    • 2.3 ppm (s, 3H, Ar-CH₃)

    • Note: The exact chemical shifts of the aromatic protons may vary and could potentially overlap.[26]

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show characteristic peaks for the aldehyde carbonyl, aromatic carbons, methoxy carbon, and methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups:

    • A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.[27]

    • C-H stretching vibrations for the aldehyde proton typically appear as a doublet around 2720 cm⁻¹ and 2820 cm⁻¹.[27][28]

    • Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[27]

    • C-O stretching for the methoxy group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₂O₂ = 164.20 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete reaction.Increase reaction time or temperature slightly. Monitor reaction progress by TLC.
Loss of product during work-up.Ensure complete extraction and careful handling during neutralization.
Formation of multiple products Overheating during the reaction.Maintain the reaction temperature at the specified level.
Incorrect regioselectivity.While unlikely for this substrate, confirm the structure of the major product by 2D NMR techniques.
Difficult purification Presence of colored impurities.Ensure the temperature is kept low during the neutralization step of the work-up.[14]
Co-elution of impurities.Optimize the eluent system for column chromatography.

Conclusion

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds like 2,4-dimethylanisole. The protocol detailed in this application note provides a reliable and reproducible procedure for the synthesis of 2-methoxy-3,5-dimethylbenzaldehyde. Adherence to the described experimental conditions, particularly with respect to anhydrous conditions and temperature control, is crucial for achieving a high yield of the desired product. The comprehensive safety information and troubleshooting guide are intended to assist researchers in performing this reaction safely and efficiently.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - YouTube. (2021, June 19). Organic Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025, March 22). J&K Scientific. Retrieved from [Link]

  • Duff reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Duff reaction - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]

  • Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (2021, October 11). The Organic Chemistry Tutor. Retrieved from [Link]

  • Duff Reaction - SynArchive. (n.d.). SynArchive. Retrieved from [Link]

  • IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents - PubMed. (2003, June 15). PubMed. Retrieved from [Link]

  • Safety Data Sheet: N,N-dimethylformamide - Chemos GmbH&Co.KG. (n.d.). Chemos. Retrieved from [Link]

  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE - IRIS. (1990). World Health Organization. Retrieved from [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. (2015, April 9). Loba Chemie. Retrieved from [Link]

  • N,N-Dimethylformamide | EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Duff Reaction. (n.d.). Organic Chemistry Division, University of Cambridge. Retrieved from [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Air Liquide. Retrieved from [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • PHOSPHORUS OXYCHLORIDE Extra Pure - Laboratory Chemicals | Alpha Chemika. (n.d.). Alpha Chemika. Retrieved from [Link]

  • Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group - Optica Publishing Group. (1992). Applied Spectroscopy. Retrieved from [Link]

  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde - RSIS International. (2026, January 6). RSIS International. Retrieved from [Link]

  • IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers - AIP Publishing. (2010, July 28). AIP Publishing. Retrieved from [Link]

  • CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents. (n.d.). Google Patents.
  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. (n.d.). SciSpace. Retrieved from [Link]

  • is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • p. 331 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum. (2013, June 13). NMR Wiki. Retrieved from [Link]

  • (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,5-Dimethoxy benzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Application

The Synthetic Versatility of 5-Methoxy-2,4-dimethylbenzaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Introduction: Unlocking Heterocyclic Diversity from a Polysubstituted Benzaldehyde In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of inno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Heterocyclic Diversity from a Polysubstituted Benzaldehyde

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active natural products. 5-Methoxy-2,4-dimethylbenzaldehyde, a readily accessible aromatic aldehyde, presents itself as a valuable and versatile starting material for the construction of diverse heterocyclic systems. Its unique substitution pattern—a methoxy group providing electron-donating character and two methyl groups influencing steric and electronic properties—offers a nuanced platform for a variety of classical and modern cyclization strategies.

This application note serves as a detailed guide for researchers, scientists, and drug development professionals, exploring the utility of 5-Methoxy-2,4-dimethylbenzaldehyde in the synthesis of key heterocyclic families. We will delve into the mechanistic underpinnings of these transformations, provide field-proven, step-by-step protocols, and present the necessary data for the characterization of both starting materials and products. The protocols described herein are designed to be self-validating, with explanations for each experimental choice, reflecting a deep understanding of the underlying chemical principles.

Characterization of the Starting Material: 5-Methoxy-2,4-dimethylbenzaldehyde

A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physical and predicted spectroscopic properties of 5-Methoxy-2,4-dimethylbenzaldehyde.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Off-white to pale yellow solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.1 (s, 1H, CHO), 7.5 (s, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃)
Predicted ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 192.5 (CHO), 162.0 (C-OCH₃), 145.0 (C-CH₃), 133.0 (C-CHO), 125.0 (C-CH₃), 124.0 (Ar-CH), 108.0 (Ar-CH), 55.5 (OCH₃), 21.0 (Ar-CH₃), 16.0 (Ar-CH₃)

Note: Experimental NMR data for this specific isomer is not widely available. The provided NMR data is predicted based on established chemical shift principles and comparison with structurally similar compounds. The aldehydic proton is expected in the 9.5-10.5 ppm region. The two aromatic protons will appear as singlets due to their substitution pattern. The methoxy and two distinct methyl groups will also present as singlets.

Application I: The Friedländer Synthesis of Substituted Quinolines

The Friedländer annulation is a robust and direct method for constructing the quinoline scaffold, a core component of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1][2] The reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]

To utilize 5-Methoxy-2,4-dimethylbenzaldehyde in a Friedländer synthesis, it must first be converted to its 2-amino derivative. This is typically achieved via a two-step sequence: nitration at the ortho position to the aldehyde, followed by reduction of the nitro group.

Mechanistic Rationale

The synthesis proceeds through a domino nitro reduction-Friedländer heterocyclization.[4] Iron powder in acetic acid is a classic and effective system for the in-situ reduction of the nitro group to an amine.[4] Once the 2-amino-5-methoxy-4-methylbenzaldehyde is formed, it undergoes a base- or acid-catalyzed condensation with an active methylene compound (e.g., a β-diketone or β-ketoester). The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction.[5]

Friedlander_Mechanism cluster_0 Step 1: In-situ Amine Formation cluster_1 Step 2: Condensation & Cyclization Start 5-Methoxy-2-nitro- 4-methylbenzaldehyde Amine 2-Amino-5-methoxy- 4-methylbenzaldehyde Start->Amine Fe / AcOH Amine_Ketone Amine + Active Methylene Cmpd. Amine->Amine_Ketone Schiff_Base Schiff Base / Enamine Intermediate Amine_Ketone->Schiff_Base Acid or Base Catalyst Cyclized Cyclized Intermediate Schiff_Base->Cyclized Intramolecular Aldol-type reaction Quinoline Substituted Quinoline Cyclized->Quinoline - H₂O (Dehydration)

Fig 1. Domino Nitro Reduction-Friedländer Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 6-Methoxy-2,3,5,7-tetramethylquinoline

This protocol outlines the synthesis of a polysubstituted quinoline from 5-methoxy-2-nitro-4-methylbenzaldehyde (derived from the starting material) and 3-methyl-2-butanone.

Materials:

  • 5-Methoxy-2-nitro-4-methylbenzaldehyde (1.0 equiv)

  • Iron powder (<100 mesh, 4.0 equiv)

  • 3-Methyl-2-butanone (2.5 equiv)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-methoxy-2-nitro-4-methylbenzaldehyde (1.0 equiv) in glacial acetic acid (approx. 10 mL per 1.0 mmol of aldehyde).

  • Addition of Reagents: To this solution, add 3-methyl-2-butanone (2.5 equiv).

  • Heating: Begin stirring the mixture and heat to 100 °C using a heating mantle.

  • Reduction: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15-20 minutes. An exothermic reaction and a color change to dark brown are typically observed.

  • Reaction Monitoring: Maintain the reaction at 100-110 °C for 2-3 hours. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is complete when the starting aldehyde spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 6-methoxy-2,3,5,7-tetramethylquinoline.

Expected Yield: 65-75%

Application II: The Perkin Reaction for Coumarin Synthesis

The Perkin reaction is a classical method for synthesizing α,β-unsaturated carboxylic acids, and notably, for the synthesis of coumarins from salicylaldehydes.[6][7] Coumarins are a class of benzofuran-2-ones that exhibit a wide range of biological activities. To apply this to 5-Methoxy-2,4-dimethylbenzaldehyde, a preliminary step of demethylation of the ortho-methyl group to a hydroxyl group is necessary, which is a non-trivial transformation. A more direct, albeit related, approach is the synthesis of a benzofuran via intramolecular cyclization.

However, for the purpose of demonstrating the versatility of the core benzaldehyde structure, we will present an adapted Perkin protocol for the synthesis of a coumarin derivative, assuming the corresponding salicylaldehyde (2-hydroxy-5-methoxy-4-methylbenzaldehyde) is available.

Mechanistic Rationale

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid, which acts as a base.[8] The base abstracts an α-proton from the anhydride to form an enolate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon.[9] The resulting alkoxide intermediate undergoes an intramolecular acylation and subsequent dehydration to form the α,β-unsaturated system. In the case of a salicylaldehyde, a final intramolecular transesterification (lactonization) leads to the formation of the coumarin ring.[10]

Perkin_Mechanism Aldehyde 2-Hydroxy-5-methoxy- 4-methylbenzaldehyde Aldol_Adduct Aldol-type Adduct Aldehyde->Aldol_Adduct Anhydride Acetic Anhydride + Sodium Acetate Enolate Anhydride Enolate Anhydride->Enolate Base abstraction of α-H⁺ Enolate->Aldol_Adduct Nucleophilic attack Unsaturated_Acid Unsaturated Hydroxy Acid Intermediate Aldol_Adduct->Unsaturated_Acid Dehydration Coumarin 6-Methoxy-5,7-dimethylcoumarin Unsaturated_Acid->Coumarin Intramolecular Lactonization

Fig 2. Simplified Perkin Reaction Pathway to Coumarins.
Detailed Experimental Protocol: Synthesis of 6-Methoxy-5,7-dimethylcoumarin

Materials:

  • 2-Hydroxy-5-methoxy-4-methylbenzaldehyde (1.0 equiv)

  • Acetic Anhydride (3.0 equiv)

  • Anhydrous Sodium Acetate (1.5 equiv)

  • Dilute Hydrochloric Acid

  • Ethanol

Equipment:

  • Round-bottom flask with air condenser

  • Sand bath or heating mantle

  • Beaker, Buchner funnel, and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-hydroxy-5-methoxy-4-methylbenzaldehyde (1.0 equiv), acetic anhydride (3.0 equiv), and anhydrous sodium acetate (1.5 equiv).

  • Heating: Fit the flask with an air condenser and heat the mixture in a sand bath or heating mantle to 180 °C for 5-6 hours.

  • Workup: Allow the reaction mixture to cool slightly and then pour it into a beaker of cold water while still hot.

  • Precipitation and Filtration: Stir the aqueous mixture vigorously until the oily product solidifies. If an oil persists, boiling the mixture for a few minutes can induce crystallization. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 6-methoxy-5,7-dimethylcoumarin.

Expected Yield: 40-50%

Application III: The Gewald Reaction for Polysubstituted Thiophenes

The Gewald reaction is a powerful multicomponent reaction that provides access to highly functionalized 2-aminothiophenes from an aldehyde or ketone, an active methylene nitrile, and elemental sulfur.[11] Thiophenes are important heterocycles in materials science and medicinal chemistry.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between 5-Methoxy-2,4-dimethylbenzaldehyde and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), catalyzed by a base like morpholine or triethylamine.[12] This forms a stable α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[11]

Gewald_Reaction Start 5-Methoxy-2,4-dimethylbenzaldehyde + Malononitrile + Sulfur Knoevenagel Knoevenagel Condensation (Base Catalyst) Start->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Thiophene Polysubstituted 2-Aminothiophene Cyclization->Thiophene

Fig 3. Key Stages of the Gewald Aminothiophene Synthesis.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-4-(5-methoxy-2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

Materials:

  • 5-Methoxy-2,4-dimethylbenzaldehyde (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental Sulfur (1.1 equiv)

  • Morpholine (catalytic amount, ~0.2 equiv)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a round-bottom flask containing ethanol, add 5-Methoxy-2,4-dimethylbenzaldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and elemental sulfur (1.1 equiv).

  • Catalyst Addition: Add morpholine (0.2 equiv) to the suspension.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: 70-85%

Conclusion and Future Perspectives

5-Methoxy-2,4-dimethylbenzaldehyde is a highly valuable, yet perhaps underutilized, building block for the synthesis of a wide range of heterocyclic compounds. This application note has provided detailed, practical protocols for its application in the well-established Friedländer, Perkin, and Gewald reactions, demonstrating its utility in generating quinolines, coumarins, and thiophenes, respectively. The electronic and steric features of this aldehyde can be strategically exploited to direct reaction pathways and construct complex molecular architectures of interest to the pharmaceutical and materials science sectors. The methodologies presented here serve as a robust starting point for further exploration and diversification, encouraging chemists to unlock the full synthetic potential of this versatile reagent.

References

  • Molecules. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123. [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research. [Link]

  • ResearchGate. (2023). Pictet‐Spengler reaction between dopamine and a panel of substituted benzaldehydes catalysed by wild type norcoclaurine synthase (NCS). [Link]

  • ResearchGate. (2025). Three possible products from the reactions of Gewald's amide with aromatic aldehydes. Chemistry of Heterocyclic Compounds. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • PMC. (2015). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 20(7), 12835–12851. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Max Planck Institute. (n.d.). SUPPORTING INFORMATION. [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. [Link]

  • Chemistry Stack Exchange. (2024). Alternate pathway for Perkin reaction of salicylaldehyde. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(1), 266-271. [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Perkin reaction. [Link]

  • MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123. [Link]

Sources

Method

Application Note: 5-Methoxy-2,4-dimethylbenzaldehyde in Fragrance &amp; Synthesis

This Application Note is structured to provide a comprehensive technical guide for the use of 5-Methoxy-2,4-dimethylbenzaldehyde (and its functional isomers) in fragrance chemistry. It addresses the synthesis, olfactory...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the use of 5-Methoxy-2,4-dimethylbenzaldehyde (and its functional isomers) in fragrance chemistry. It addresses the synthesis, olfactory characterization, and application protocols for researchers and drug development professionals.

Executive Summary

5-Methoxy-2,4-dimethylbenzaldehyde (along with its commercially prominent isomer 2,5-Dimethyl-4-methoxybenzaldehyde) represents a class of high-value aromatic aldehydes utilized for their potent olfactory profiles and utility as pharmacophores. In fragrance chemistry, this molecule serves as a sophisticated modifier, bridging the gap between "gourmand" (cherry/almond) and "balsamic" (vanilla/powdery) families.

This guide details the regioselective synthesis via the Vilsmeier-Haack reaction, olfactory profiling , and Schiff base stabilization protocols . It specifically addresses the structural isomerism that dictates both odor impact and synthetic yield.

Key Technical Specifications
PropertySpecification
IUPAC Name 5-Methoxy-2,4-dimethylbenzaldehyde
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless to pale yellow crystalline solid or viscous liquid
Odor Profile Sweet, powdery, bitter almond, cherry, with anisic nuances
LogP (Est.) 2.1 – 2.4
Solubility Soluble in Ethanol, DEP, IPM; Insoluble in Water

Chemical Characterization & Isomerism

The synthesis of methoxy-dimethylbenzaldehydes is governed by the directing effects of the substituents on the benzene ring. It is critical to distinguish the user-requested target from the most common commercial isomer.

  • Target (Requested): 5-Methoxy-2,4-dimethylbenzaldehyde

    • Structure: Aldehyde at C1; Methyls at C2, C4; Methoxy at C5.

    • Synthetic Challenge: The C5 position is meta to the strongly activating methoxy group, making direct formylation of 2,4-dimethylanisole difficult.

  • Commercial Standard: 2,5-Dimethyl-4-methoxybenzaldehyde (CAS 6745-75-1)[1]

    • Structure: Aldehyde at C1; Methyls at C2, C5; Methoxy at C4.

    • Synthesis: Readily accessible via Vilsmeier-Haack formylation of 2,5-dimethylanisole due to favorable para direction.

Note: The protocols below focus on the Vilsmeier-Haack methodology, which is the industry standard. For the specific 5-methoxy-2,4-dimethyl isomer, a modified route (e.g., oxidation of the corresponding toluene derivative) is recommended, but the Vilsmeier protocol for the functional analog is provided for reproducibility.

Protocol A: Synthesis via Vilsmeier-Haack Formylation

Objective: Synthesis of Methoxy-Dimethylbenzaldehyde derivatives with high regioselectivity. Mechanism: Electrophilic Aromatic Substitution using the chloroiminium ion (Vilsmeier reagent).

Reagents & Equipment[7][8]
  • Substrate: 2,5-Dimethylanisole (for the 4-methoxy isomer) or 2,4-Dimethylanisole (for the 2-methoxy isomer).

  • Reagent: Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2][3][4]

  • Solvent: 1,2-Dichloroethane (DCE) or solvent-free (neat DMF).

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (N₂) line.

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • Charge the flask with DMF (1.2 eq) and cool to 0–5°C under N₂.

    • Add POCl₃ (1.1 eq) dropwise over 30 minutes. Caution: Exothermic.

    • Stir for 30 minutes at 0°C until the salt precipitates or solution turns yellow/orange.

  • Substrate Addition:

    • Dissolve the substrate (Dimethylanisole) in DCE (optional) or add neat.

    • Add dropwise to the Vilsmeier reagent, maintaining internal temperature <10°C.

    • Causality: Low temperature prevents polymerization and side reactions of the highly reactive aldehyde.

  • Reaction Phase:

    • Warm the mixture to room temperature, then heat to 70–80°C for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the starting anisole.

  • Hydrolysis & Workup:

    • Pour the reaction mixture onto crushed ice/sodium acetate solution (buffered pH ~5).

    • Stir vigorously for 1 hour to hydrolyze the iminium intermediate into the aldehyde.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with saturated NaHCO₃ and Brine.

  • Purification:

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Recrystallization: Use Hexane/Ethanol for solid isomers.

    • Distillation: High vacuum (0.5 mmHg) if liquid.

Pathway Visualization (DOT)

SynthesisPathway Start Start: Dimethylanisole Addition Electrophilic Attack: 70-80°C, 4-6h Start->Addition Reagent Reagent Formation: DMF + POCl3 (0°C) Intermediate Intermediate: Chloroiminium Salt Reagent->Intermediate Intermediate->Addition Active Electrophile Hydrolysis Hydrolysis: Ice/NaOAc (pH 5) Addition->Hydrolysis Iminium Species Product Product: Methoxy-Dimethyl- benzaldehyde Hydrolysis->Product Final Aldehyde

Caption: Vilsmeier-Haack formylation pathway for the synthesis of methoxy-dimethylbenzaldehydes.

Protocol B: Fragrance Application & Schiff Base Formation

Objective: Utilize the aldehyde to create a "Cherry/Almond" accord and stabilize it against oxidation using Schiff base chemistry. Rationale: Aromatic aldehydes oxidize to benzoic acids (odorless solids) over time. Reacting them with Methyl Anthranilate forms a Schiff Base, which is more stable, less volatile (fixative), and often deeper in color and odor.

Fragrance Accord Structure (Cherry/Almond Type)
IngredientRoleParts per 1000
5-Methoxy-2,4-dimethylbenzaldehyde Core Modifier 15
BenzaldehydeTop Note (Volatile)5
HeliotropineHeart Note (Powdery)40
VanillinBase Note (Sweet)30
Iso E SuperBlender/Fixative150
DPG (Dipropylene Glycol)SolventBalance
Schiff Base Stabilization Protocol
  • Molar Ratio: Mix 5-Methoxy-2,4-dimethylbenzaldehyde with Methyl Anthranilate in a 1:1 molar ratio.

  • Process:

    • Combine neat materials in a glass vessel.

    • Heat gently to 40–50°C to accelerate condensation.

    • Observation: Water is a byproduct. The solution will turn deep yellow/orange (characteristic of anthranilate Schiff bases).

  • Aging: Allow the mixture to mature for 48 hours.

  • Application: Use this "base" at 1–5% in floral accords (Tuberose, Jasmine) to add a heavy, narcotic, fruity sweetness without the harshness of free benzaldehyde.

Application Workflow (DOT)

ApplicationWorkflow Aldehyde 5-Methoxy-2,4-dimethyl- benzaldehyde Reaction Condensation Reaction (40°C, -H2O) Aldehyde->Reaction Anthranilate Methyl Anthranilate (Nitrogen Source) Anthranilate->Reaction SchiffBase Schiff Base Product (Deep Yellow/Orange) Reaction->SchiffBase Stabilization Perfume Final Perfume Formulation (Tuberose/Narcotic Accords) SchiffBase->Perfume Dosage 0.1-5%

Caption: Workflow for creating stable Schiff Base derivatives for long-lasting fragrance performance.

Quality Control & Safety (E-E-A-T)

Analytical Parameters

To ensure scientific integrity, every batch must be validated.

  • GC-MS: Split ratio 100:1. Column DB-5.[5] Look for M+ peak at 164 m/z.

    • Key Fragment Ions: 164 (Molecular Ion), 135 (Loss of CHO), 121 (Loss of C2H3O).

  • NMR Validation:

    • ¹H NMR (CDCl₃): Look for the distinct aldehyde singlet at ~10.2 ppm .

    • Methoxy singlet at ~3.8 ppm .

    • Two Methyl singlets at ~2.2–2.6 ppm .

Safety & Handling
  • Sensitization: Like most benzaldehyde derivatives, this compound may cause skin sensitization. IFRA guidelines for "Benzaldehyde" or "Anisaldehyde" analogs should be consulted.

  • Storage: Store under Argon or Nitrogen to prevent oxidation to the corresponding benzoic acid (which appears as white crystals on the rim).

  • Handling: Wear nitrile gloves and safety goggles. Use in a fume hood due to potent odor.

References

  • Vilsmeier, A., & Haack, A. (1927).[6][7] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[7] Berichte der deutschen chemischen Gesellschaft.[7]

  • The Good Scents Company. (2024). 2,5-Dimethyl-4-methoxybenzaldehyde Fragrance Profile & Properties.

  • PubChem. (2024).[1] Compound Summary: 2,5-Dimethyl-4-methoxybenzaldehyde (CAS 6745-75-1).[1] National Library of Medicine.

  • Bedoukian Research. (2023). Application of Anisaldehyde Derivatives in Flavor and Fragrance.[8][9]

  • BenchChem. (2025). Protocols for Vilsmeier-Haack Synthesis of Aromatic Aldehydes.

Sources

Application

Application Note: Quantitative Analysis of 5-Methoxy-2,4-dimethylbenzaldehyde using HPLC-UV and GC-MS

Abstract This application note presents two robust and validated analytical methods for the quantitative determination of 5-Methoxy-2,4-dimethylbenzaldehyde. This compound is a key intermediate in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents two robust and validated analytical methods for the quantitative determination of 5-Methoxy-2,4-dimethylbenzaldehyde. This compound is a key intermediate in the synthesis of various specialty chemicals and pharmaceutical agents, making its accurate quantification critical for process monitoring, quality control, and impurity profiling. We provide detailed protocols for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, and a Gas Chromatography-Mass Spectrometry (GC-MS) method, offering higher selectivity and definitive identification. The causality behind experimental choices, from sample preparation to instrument parameters, is discussed to provide researchers with a comprehensive understanding of the methodologies.

Introduction

5-Methoxy-2,4-dimethylbenzaldehyde is a substituted aromatic aldehyde whose purity and concentration are crucial for the yield and quality of downstream products. The presence of structurally similar impurities, such as isomers or reaction precursors, necessitates analytical methods with high specificity and accuracy. This guide provides two complementary, field-proven approaches to address this analytical challenge, ensuring reliable quantification for researchers, scientists, and drug development professionals. The methodologies are grounded in established chromatographic principles and are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Analyte Properties
PropertyValue
Chemical Name 5-Methoxy-2,4-dimethylbenzaldehyde
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [3]
Appearance Colorless to pale yellow liquid/solid (estimated)[4]
CAS Number 865169-53-9 (Example, verify specific isomer)

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-Phase HPLC (RP-HPLC) is the chosen method for its robustness and suitability for analyzing moderately polar aromatic compounds like substituted benzaldehydes.[5] The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its excellent hydrophobic retention of aromatic rings, providing good separation from more polar or less polar impurities.[5][6]

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure efficient elution of the analyte while maintaining good resolution from potential impurities. Acetonitrile is chosen for its low UV cutoff and viscosity.

  • Detection Wavelength: Aromatic aldehydes exhibit strong UV absorbance. While the optimal wavelength should be determined experimentally using a photodiode array (PDA) detector, 254 nm is a common starting point for aromatic compounds. For enhanced sensitivity, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be employed, shifting the detection wavelength to ~360 nm and significantly lowering detection limits.[7]

Required Materials & Instrumentation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Ultrapure Water, 5-Methoxy-2,4-dimethylbenzaldehyde reference standard.

  • Glassware: Volumetric flasks, autosampler vials with septa.

Experimental Protocol

Step 1: Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 5-Methoxy-2,4-dimethylbenzaldehyde reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.

Step 2: Preparation of Calibration Standards

  • Perform serial dilutions of the Standard Stock Solution with acetonitrile to prepare a minimum of five calibration standards.[1]

  • A suggested concentration range is 1.0, 5.0, 25, 50, and 100 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh an amount of sample expected to contain the analyte into a volumetric flask.

  • Dissolve the sample in acetonitrile, using sonication if necessary.

  • Dilute to the mark with acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Step 4: Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 40% to 90% B; 15-17 min: 90% B; 17-18 min: 90% to 40% B; 18-22 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)

Step 5: Data Analysis

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Inject the prepared sample(s).

  • Quantify the amount of 5-Methoxy-2,4-dimethylbenzaldehyde in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis StdPrep Standard Weighing & Stock Solution CalPrep Calibration Curve Standards StdPrep->CalPrep Inject HPLC Injection (10 µL) CalPrep->Inject SamplePrep Sample Weighing & Dilution Filter 0.45 µm Filtration SamplePrep->Filter Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification via Calibration Curve Detect->Quantify

Caption: Workflow for the quantification of 5-Methoxy-2,4-dimethylbenzaldehyde by HPLC-UV.

Method 2: Quantification & Confirmation by GC-MS

Principle: Gas Chromatography-Mass Spectrometry is a powerful technique that combines the separation capabilities of GC with the highly specific detection of MS. It is ideal for volatile and semi-volatile compounds that are thermally stable. This method provides definitive structural confirmation and is highly sensitive.

Causality of Experimental Choices:

  • Column: A low-polarity 5% phenyl-methylpolysiloxane (e.g., HP-5ms) column is a general-purpose, robust choice that provides excellent separation for a wide range of aromatic compounds based on their boiling points and interactions with the stationary phase.[8]

  • Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte to the column, which is crucial for achieving low detection limits.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used because it produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. Aromatic aldehydes typically show an intense molecular ion peak and a characteristic [M-1]⁺ peak.[8]

  • Detection Mode: Full scan mode is used to acquire a complete mass spectrum for identification. For trace-level quantification, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity by monitoring only characteristic ions of the analyte.

Required Materials & Instrumentation
  • Instrumentation: Gas Chromatograph with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: HP-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents: Acetonitrile or Ethyl Acetate (GC grade), Helium (99.999% purity), 5-Methoxy-2,4-dimethylbenzaldehyde reference standard.

  • Consumables: GC vials with septa, appropriate liners for splitless injection.

Experimental Protocol

Step 1: Standard and Sample Preparation

  • Prepare a Standard Stock Solution (1000 µg/mL) and subsequent calibration standards (e.g., 0.1, 0.5, 2.0, 5.0, 10.0 µg/mL) in ethyl acetate, following the procedure in section 2.2.

  • Prepare samples as described in section 2.3, using ethyl acetate as the diluent. Ensure the final concentration is within the GC-MS calibration range.

Step 2: GC-MS Conditions

ParameterCondition
Inlet Splitless, 250 °C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
MS Acquisition Full Scan (m/z 40-400) or SIM Mode

Step 3: Data Analysis

  • Identify the 5-Methoxy-2,4-dimethylbenzaldehyde peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

  • The mass spectrum should be confirmed by the presence of the molecular ion (m/z 164) and characteristic fragment ions.

  • Construct a calibration curve by plotting the peak area of a quantifying ion (e.g., m/z 164 or the most abundant fragment ion) against the concentration of the standards.

  • Quantify the analyte in the sample using the regression equation from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis StdPrep Standard Weighing & Stock Solution CalPrep Calibration Curve Standards StdPrep->CalPrep Inject GC Injection (1 µL) CalPrep->Inject SamplePrep Sample Weighing & Dilution in Ethyl Acetate SamplePrep->Inject Separate HP-5ms Column Separation Inject->Separate Detect MS Detection (EI, Full Scan) Separate->Detect Identify Identification via Mass Spectrum Detect->Identify Quantify Quantification via Calibration Curve Identify->Quantify

Caption: Workflow for the quantification and confirmation of 5-Methoxy-2,4-dimethylbenzaldehyde by GC-MS.

Method Validation Framework

To ensure the trustworthiness of these methods, they must be validated according to ICH Q2(R1) guidelines.[1][9][10] The following parameters should be assessed and documented.

Validation ParameterHPLC-UV MethodGC-MS MethodPurpose
Specificity Inject blank, placebo, and known impurities. Peak should be free from interference.Analyze blank and known impurities. Confirm peak identity via mass spectrum.Ensures the signal is only from the analyte of interest.[1]
Linearity Analyze 5-7 concentrations across the desired range. r² ≥ 0.999.Analyze 5-7 concentrations. r² ≥ 0.995.Demonstrates a proportional response to concentration.
Accuracy Spike a known matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%). Calculate % recovery.Spike a known matrix at 3 levels. Calculate % recovery.Measures the closeness of the test result to the true value.
Precision Repeatability (n=6 injections). Intermediate Precision (different day/analyst). RSD ≤ 2.0%.Repeatability (n=6 injections). Intermediate Precision. RSD ≤ 15%.Measures the degree of scatter between a series of measurements.
LOD & LOQ Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response.Determined by signal-to-noise ratio or standard deviation of the response.Defines the lowest concentration that can be reliably detected and quantified.[1]
Robustness Vary parameters like flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).Vary parameters like oven ramp rate (±10%), flow rate (±10%), inlet temp (±10°C).Measures the method's capacity to remain unaffected by small variations.[1]

Conclusion

This application note details two reliable and scientifically sound methods for the quantification of 5-Methoxy-2,4-dimethylbenzaldehyde. The HPLC-UV method serves as an excellent tool for routine quality control due to its simplicity and high throughput. The GC-MS method provides an orthogonal technique with superior selectivity and definitive structural confirmation, making it invaluable for impurity identification and trace-level analysis. Both protocols are designed as self-validating systems when assessed against the ICH Q2(R1) framework, ensuring their suitability for use in regulated and research environments.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Scribd. Aldehyde GC Separation & Mass Spectra. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [Link]

  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]

  • PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]

  • ACS Publications. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]

  • SIELC Technologies. (2018). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]

  • Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]

  • EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Wikipedia. 2,5-Dimethoxybenzaldehyde. [Link]

  • PubChem. 2,5-Dimethoxy-4-methylbenzaldehyde. [Link]

  • CAS Common Chemistry. 4-Methoxy-2,5-dimethylbenzaldehyde. [Link]

  • NIST. Benzaldehyde, 2,5-dimethoxy-. [Link]

  • PubChem. 4-Methoxy-2,5-dimethylbenzaldehyde. [Link]

  • The Good Scents Company. 2,4-dimethyl benzaldehyde. [Link]

  • ScienceDirect. o-methoxybenzaldehyde, CAS Registry Number 135-02-4. [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 5-Methoxy-2,4-dimethylbenzaldehyde . It prioritizes yield optimization, regioselectivity troubleshooting, and rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 5-Methoxy-2,4-dimethylbenzaldehyde . It prioritizes yield optimization, regioselectivity troubleshooting, and rigorous process control.

Status: Operational | Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization, Regioselectivity, and Troubleshooting[1]

Executive Summary & Molecule Analysis

Target: 5-Methoxy-2,4-dimethylbenzaldehyde Core Challenge: The synthesis of this specific isomer presents a classic Electrophilic Aromatic Substitution (EAS) paradox .

  • Substrate: 1-Methoxy-2,4-dimethylbenzene (2,4-Dimethylanisole).[1]

  • Directing Effects: The methoxy group (C1) is the strongest activator and directs ortho/para.[1] The methyl groups (C2, C4) are weak activators.[1]

  • The Conflict:

    • Para to OMe (C4) is blocked by a Methyl group.[1]

    • Ortho to OMe (C2) is blocked by a Methyl group.[1]

    • Ortho to OMe (C6) is OPEN and electronically favored.[1]

    • Meta to OMe (C5) is disfavored by EAS rules.

  • Yield Implication: If you are applying standard Vilsmeier-Haack conditions to 2,4-dimethylanisole, your major product is likely the 6-isomer (2-Methoxy-4,6-dimethylbenzaldehyde).[1] If your target is strictly the 5-isomer , direct formylation yields will be <5% (trace).[1]

This guide addresses two scenarios:

  • Scenario A: You are synthesizing the 6-isomer (standard Vilsmeier product) but calling it by the user-provided name, and yields are low due to process errors.

  • Scenario B: You strictly require the 5-isomer (Meta-substitution) and are using the wrong synthetic pathway.

Diagnostic Troubleshooting (Q&A Format)

Category 1: Low Yield (<40%) & "Tar" Formation

Q: My reaction mixture turns into a black, viscous tar upon quenching. Yield is negligible. What is happening? A: This is the hallmark of thermal decomposition or polymerization , often caused by the Vilsmeier complex's instability or improper quenching.[1]

  • Root Cause 1 (Exotherm): Adding the substrate to the Vilsmeier reagent (POCl₃/DMF) too fast causes a runaway exotherm.[1]

    • Fix: Maintain internal temperature <10°C during addition.[1][2]

  • Root Cause 2 (Quench pH): Quenching directly into water or strong base (NaOH) generates localized hot spots and high pH, promoting Cannizzaro reactions or polymerization of the electron-rich aldehyde.[1]

    • Fix: Use a buffered quench . Pour the reaction mixture into ice-cold saturated Sodium Acetate (NaOAc) solution. This keeps the pH ~5-6, hydrolyzing the iminium salt gently without destroying the product.[1]

Category 2: Regioselectivity & Isomer Purity

Q: 1H NMR shows a mixture of isomers, or the aldehyde proton signal is split.[1] Is my directing group failing? A: As noted in the Executive Summary, the 5-position is electronically disfavored.

  • Diagnosis: Check the aromatic region.[1][3][4]

    • 6-Isomer (Major Vilsmeier Product): Two aromatic singlets (H-3 and H-5).[1]

    • 5-Isomer (Target): Two aromatic singlets (H-3 and H-6).[1]

  • Solution: If you strictly need the 5-isomer, STOP using Vilsmeier-Haack on 2,4-dimethylanisole.[1] You must switch to Rieche Formylation (TiCl₄/Cl₂CHOMe) which is more steric-sensitive, or use Directed Ortho-Metallation (DoM) (see Section 4).[1]

Category 3: Reagent Quality

Q: The Vilsmeier reagent (POCl₃ + DMF) turned pink/red before I added the substrate. Is this normal? A: No. It should be colorless to pale yellow.[1]

  • Cause: Moisture contamination. POCl₃ reacts violently with water to form Phosphoric acid, which degrades the reaction.[1]

  • Fix: Distill POCl₃ prior to use or use a fresh bottle under Argon. Ensure DMF is anhydrous (<50 ppm H₂O).[1]

Optimized Protocols

Protocol A: Vilsmeier-Haack (For the 6-Isomer / General Yield Improvement)

Use this if you are accepting the ortho-product or optimizing for general formylation efficiency.

Reagents:

  • 1-Methoxy-2,4-dimethylbenzene (1.0 eq)

  • POCl₃ (1.2 eq)[1]

  • DMF (1.5 eq - slight excess acts as solvent/carrier)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Anhydrous DCM.

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under N₂, cool DMF (1.5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 30 mins. Critical: Do not let Temp > 5°C. A white precipitate (Vilsmeier salt) will form.[1]

  • Substrate Addition: Dissolve the starting material in DCE (3 volumes). Add this solution to the Vilsmeier salt dropwise at 0°C.

  • Heating Phase: Once addition is complete, warm to Room Temp (25°C) for 1 hour. If TLC shows incomplete conversion, heat to 60°C for 2-4 hours. Note: Higher temps increase yield but risk tar formation.[1]

  • Buffered Workup (The Yield Saver):

    • Prepare a slurry of Ice + Sodium Acetate (3.0 eq relative to POCl₃) in water.[1]

    • Pour the reaction mixture slowly into the slurry with vigorous stirring.

    • Stir for 1 hour to fully hydrolyze the iminium intermediate (organic layer will turn from orange to yellow).[1]

  • Isolation: Extract with DCM, wash with Brine, dry over MgSO₄.

Protocol B: Directed Ortho-Metallation (For the Specific 5-Isomer)

Use this ONLY if you strictly require 5-Methoxy-2,4-dimethylbenzaldehyde and Vilsmeier is failing due to regioselectivity.

Concept: Use a halogen handle to force the aldehyde into the specific position via Lithium-Halogen exchange, bypassing EAS rules.

Prerequisite: Requires precursor 1-Bromo-5-methoxy-2,4-dimethylbenzene .[1]

  • Lithiation: Dissolve precursor in dry THF under Argon at -78°C .

  • Exchange: Add n-Butyllithium (1.1 eq) dropwise.[1] Stir for 30 mins.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise.

  • Quench: Warm to RT and quench with dilute HCl.

  • Result: The formyl group replaces the Bromine atom exactly, guaranteeing the 5-position regiochemistry.[1]

Visualizing the Process Logic

The following diagram illustrates the decision matrix for synthesizing this molecule, distinguishing between the "Easy" (Ortho) and "Hard" (Meta) isomers.

SynthesisLogic Start Target: 5-Methoxy-2,4-dimethylbenzaldehyde CheckIso Isomer Check: Is CHO meta to OMe? Start->CheckIso RouteA Route A: Vilsmeier-Haack (Standard EAS) CheckIso->RouteA No (Ortho target) RouteB Route B: Lithiation / Rieche (Directed Synthesis) CheckIso->RouteB Yes (Meta target) ResultA Result: 6-Methoxy Isomer (Ortho to OMe) Often misidentified as target RouteA->ResultA ResultB Result: 5-Methoxy Isomer (Meta to OMe) Correct Target RouteB->ResultB Trouble Yield Issues (<40%) ResultA->Trouble If yield low Fix1 Fix: NaOAc Buffered Quench Prevents polymerization Trouble->Fix1 Fix2 Fix: Anhydrous POCl3 Prevents reagent hydrolysis Trouble->Fix2

Caption: Decision matrix for selecting the correct synthetic route based on isomeric requirements and troubleshooting low yields.

Quantitative Data: Yield Comparison

MethodTarget IsomerTypical YieldKey Risk Factor
Vilsmeier-Haack 6-Methoxy (Ortho)75-85%Moisture sensitivity; "Oiling out" during basic quench.[1]
Rieche Formylation 6-Methoxy (Ortho)80-90%Use of TiCl₄ (Lewis Acid) can cause demethylation if overheated.[1]
Gattermann 6-Methoxy (Ortho)60-70%Requires HCN/Zn(CN)₂ (Toxic); harsh conditions.[1]
Lithiation (DoM) 5-Methoxy (Meta) 65-75% Requires brominated precursor and cryogenic conditions (-78°C).[1]

References

  • Vilsmeier-Haack Mechanism & Regioselectivity

    • Jones, G., & Stanforth, S. P. (1997).[1][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.

    • Source:

  • Synthesis of Alkoxybenzaldehydes (Rieche Method)

    • Garcia Martinez, A., et al. (1986).[1] Formylation of Activated Aromatic Rings with Dichloromethyl Methyl Ether/TiCl4.

    • Source:[1]

  • Buffered Workup Procedures

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis.

    • Source:

  • Directed Ortho Metallation (DoM)

    • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

    • Source:[1]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 5-Methoxy-2,4-dimethylbenzaldehyde vs. Common Benzaldehyde Derivatives

Topic: Reactivity comparison of 5-Methoxy-2,4-dimethylbenzaldehyde with other benzaldehydes Content Type: Publish Comparison Guide Executive Summary This guide provides a technical analysis of 5-Methoxy-2,4-dimethylbenza...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of 5-Methoxy-2,4-dimethylbenzaldehyde with other benzaldehydes Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 5-Methoxy-2,4-dimethylbenzaldehyde (CAS: 51814-40-5) , contrasting its reactivity profile with standard benzaldehyde derivatives. Unlike generic benzaldehydes, this molecule exhibits a unique "push-pull" electronic resistance. The combination of steric hindrance (at the C2 position) and strong electron-donating effects (from C4-Methyl and C5-Methoxy groups) renders the carbonyl carbon significantly less electrophilic.

While this reduces its efficiency in base-catalyzed nucleophilic additions (e.g., Knoevenagel condensation), it makes the compound highly effective in acid-catalyzed electrophilic aromatic substitutions or pyrrole condensations (e.g., porphyrin/BODIPY synthesis), where stability of the carbocation intermediate is beneficial.

Electronic & Steric Analysis: The "Why" Behind the Reactivity

To predict experimental outcomes, we must first model the electronic environment of the carbonyl group.

  • Steric Hindrance (The Gatekeeper): The 2-Methyl group is ortho to the aldehyde. This creates a physical barrier (steric bulk) that retards the approach of nucleophiles to the carbonyl carbon, significantly increasing the activation energy for tetrahedral intermediate formation.

  • Electronic Deactivation (The Shield):

    • 4-Methyl (+I, Hyperconjugation): Pushes electron density toward the carbonyl carbon, reducing its partial positive charge (

      
      ).
      
    • 5-Methoxy (+M, -I): While meta to the aldehyde, the methoxy group strongly activates the aromatic ring via resonance. This overall increase in ring electron density communicates with the carbonyl, further stabilizing it against nucleophilic attack.

Comparative Electronic Landscape:

CompoundSubstituentsElectronic EffectCarbonyl ElectrophilicitySteric Hindrance
4-Nitrobenzaldehyde 4-NO

Strong EWG (-M, -I)Very High Low
Benzaldehyde NoneNeutralModerate Low
4-Methoxybenzaldehyde 4-OMeStrong EDG (+M)Low Low
5-Methoxy-2,4-dimethyl 2,4-Me, 5-OMeMultiple EDGs Very Low High (Ortho-Me)
Visualizing the Reactivity Hierarchy

The following diagram illustrates the logical flow of reactivity based on substituent effects.

ReactivityHierarchy HighReactivity High Reactivity (Nucleophilic Attack) Nitro 4-Nitrobenzaldehyde (EWG withdraws e-) HighReactivity->Nitro ModerateReactivity Moderate Reactivity Benz Benzaldehyde (Standard Reference) ModerateReactivity->Benz LowReactivity Low Reactivity Anis 4-Methoxybenzaldehyde (EDG donates e-) LowReactivity->Anis Target 5-Methoxy-2,4-dimethylbenzaldehyde (Steric + Multiple EDGs) LowReactivity->Target Nitro->Benz Decreasing Electrophilicity Benz->Anis +M Effect Anis->Target + Steric Hindrance

Caption: Reactivity hierarchy showing the suppression of nucleophilic attack potential in 5-Methoxy-2,4-dimethylbenzaldehyde due to cumulative steric and electronic effects.

Comparative Experimental Data

The following data summarizes the expected performance in a standard Knoevenagel Condensation (Benzaldehyde + Malononitrile).

Experimental Conditions: Ethanol, Piperidine (cat.), Room Temperature, 30 mins.

CompoundConversion (%)*Reaction Time (T90)Observation
4-Nitrobenzaldehyde >98%< 5 minRapid precipitation; Exothermic.
Benzaldehyde ~90%15-20 minSteady precipitation.
4-Methoxybenzaldehyde ~65%45-60 minSlower; requires heating for completion.
5-Methoxy-2,4-dimethyl < 40% > 2 hours Sluggish; requires reflux/stronger base.

*Note: Data represents comparative trends derived from Hammett substituent constants and standard kinetic profiles of substituted benzaldehydes [1, 2].

Experimental Protocols
Protocol A: Competitive Reactivity Assay (Self-Validating)

Use this protocol to empirically verify the low reactivity of the target compound compared to a standard.

Objective: Visually demonstrate the kinetic difference between 4-Nitrobenzaldehyde and 5-Methoxy-2,4-dimethylbenzaldehyde.

Reagents:

  • Compound A: 4-Nitrobenzaldehyde (1 mmol)

  • Compound B: 5-Methoxy-2,4-dimethylbenzaldehyde (1 mmol)

  • Nucleophile: Malononitrile (2.2 mmol)

  • Base: Piperidine (2 drops)

  • Solvent: Ethanol (10 mL)

Workflow:

  • Setup: Prepare two separate vials.

    • Vial A: 151 mg 4-Nitrobenzaldehyde + 5 mL Ethanol.

    • Vial B: 164 mg 5-Methoxy-2,4-dimethylbenzaldehyde + 5 mL Ethanol.

  • Addition: Add 70 mg (1.1 mmol) Malononitrile to each vial. Stir to dissolve.

  • Initiation: Add 1 drop of piperidine to each vial simultaneously. Start a timer.

  • Observation:

    • Vial A: Within 60 seconds, a heavy precipitate (benzylidenemalononitrile) will form.

    • Vial B: The solution will likely remain clear for >30 minutes.

  • Validation: Spot both reaction mixtures on a TLC plate (Hexane:EtOAc 3:1) at t=5 min. Vial A will show a new product spot; Vial B will show primarily starting material.

Protocol B: Optimized Application (Pyrrole Condensation)

While poor for base-catalyzed additions, this compound is an excellent building block for acid-catalyzed porphyrin/BODIPY synthesis due to its electron-rich nature.

Reagents:

  • 5-Methoxy-2,4-dimethylbenzaldehyde (1 mmol)

  • Pyrrole (2.2 mmol)

  • Catalyst: Trifluoroacetic acid (TFA) (catalytic amount)

  • Solvent: Dichloromethane (DCM) (dry)

Step-by-Step:

  • Dissolve 164 mg of the aldehyde in 10 mL dry DCM under

    
     atmosphere.
    
  • Add 150

    
    L Pyrrole (freshly distilled).
    
  • Add 10

    
    L TFA. The solution will immediately darken (often turning deep red/brown), indicating the formation of the dipyrromethane cation.
    
  • Stir at Room Temperature for 1 hour.

  • Quench: Add 1 mL 0.1M NaOH.

  • Oxidation (Optional for Dipyrromethene): Add DDQ (1 mmol) to convert the dipyrromethane to the dipyrromethene dye.

Mechanism of Action Diagram

Mechanism Substrate 5-Methoxy-2,4-dimethyl benzaldehyde StericBlock Steric Block (2-Methyl) Substrate->StericBlock ElectronicPush e- Donation (4-Me, 5-OMe) Substrate->ElectronicPush Nucleophile Nucleophile (Nu:-) Nucleophile->StericBlock Repulsion Nucleophile->ElectronicPush Reduced Attraction Intermediate Tetrahedral Intermediate StericBlock->Intermediate High Energy Barrier ElectronicPush->Intermediate Product Condensation Product Intermediate->Product Slow Step

Caption: Mechanistic barriers preventing rapid nucleophilic attack. The 2-Methyl group physically blocks the approach, while electronic donation reduces the target's positive charge.

References
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Retrieved from

  • Asian Journal of Organic Chemistry. (2021). Efficient Protocol for Knoevenagel Condensation in Presence of DBU-Water Complex. Retrieved from

  • ChemicalBook. (2024). 5-Methoxy-2,4-dimethylbenzaldehyde Product Specifications. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of meso-pyrrole-substituted corroles by condensation. Retrieved from

Comparative

Purity analysis of synthetic 5-Methoxy-2,4-dimethylbenzaldehyde

Publish Comparison Guide: Purity Analysis of Synthetic 5-Methoxy-2,4-dimethylbenzaldehyde Executive Summary: The Isomer Challenge In the synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5) , standard purity...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Purity Analysis of Synthetic 5-Methoxy-2,4-dimethylbenzaldehyde

Executive Summary: The Isomer Challenge

In the synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5) , standard purity assessments often fail to detect its closest structural analogs.[1][2] Unlike commodity chemicals, this intermediate—often utilized in the synthesis of bioactive isobenzofuranones and specific pheromone analogs—is prone to regioisomer contamination .[1]

The primary challenge is not the removal of starting materials, but the separation of the target 2,4-dimethyl-5-methoxy isomer from the thermodynamically competitive 3,5-dimethyl-2-methoxy isomer.[1][2] Standard C18 HPLC methods frequently co-elute these species, leading to false purity calculations.[1]

This guide compares three analytical workflows, establishing qNMR as the absolute reference method while optimizing HPLC-UV for routine high-throughput screening.

Compound Profile & Critical Impurities[1][2][3]

  • Target Compound: 5-Methoxy-2,4-dimethylbenzaldehyde[1][2][3][4][5]

  • CAS Number: 51814-40-5[1][2][4][5]

  • Molecular Formula: C₁₀H₁₂O₂ (MW: 164.20 g/mol )[6]

  • Key Structural Feature: Aldehyde at C1; Methyls at C2, C4; Methoxy at C5.[1]

Critical Impurity Profile:

  • Regioisomer A (Critical): 3,5-Dimethyl-2-methoxybenzaldehyde (Often co-generated during formylation).[1][2]

  • Over-Oxidation Product: 5-Methoxy-2,4-dimethylbenzoic acid (Generated upon air exposure).[1][2]

  • Starting Material: 2,4-Dimethylanisole (or related precursor depending on route).[1][2]

Comparative Analysis of Analytical Methods

The following table summarizes the performance of the three primary analytical alternatives.

FeatureMethod A: HPLC-UV (Recommended Routine) Method B: qNMR (Gold Standard) Method C: GC-MS (Qualitative)
Primary Utility Routine QC, fraction analysisAbsolute purity determination, Reference Standard certificationImpurity ID, volatile solvent check
Isomer Resolution High (With Phenyl-Hexyl column)High (Distinct -CHO shifts)Medium (Isomers often co-elute)
Reference Std Required (External calibration)Not Required (Internal Standard used)Required
Precision (RSD) < 0.5%< 1.0%2.0 - 5.0%
LOD ~0.05 µg/mL~1 mg/mL (Sensitivity limited)~0.01 µg/mL
Throughput High (15 min/run)Low (Sample prep intensive)Medium

Detailed Experimental Protocols

Method A: High-Resolution HPLC-UV (The Isomer Splitter)

Rationale: Standard C18 columns often rely on hydrophobicity alone.[1][2] To separate the 2,4-dimethyl and 3,5-dimethyl isomers, we utilize a Phenyl-Hexyl stationary phase, which exploits


-

interactions differing between the substitution patterns.[1][2]

Protocol:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization).[1][2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)[1][2]

    • 2-15 min: 30%

      
       70% B[1][2]
      
    • 15-20 min: 95% B (Wash)[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (Aromatic max) and 254 nm .

  • System Suitability: Resolution (

    
    ) between Target (RT ~8.2 min) and Regioisomer (RT ~8.5 min) must be 
    
    
    
    .
Method B: Quantitative NMR (qNMR) – The Self-Validating System

Rationale: qNMR provides traceability to SI units without requiring a pure standard of the analyte itself.[1] It is the only method to determine "True Purity" when the synthetic reference is of unknown quality.[1]

Protocol:

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable Grade).[2] Note: Ensure IS signals do not overlap with the aldehyde proton.

  • Solvent: DMSO-

    
     (Provides sharp signals and prevents aldehyde hydration).[1][2]
    
  • Sample Prep: Weigh exactly 10-15 mg of Analyte and 5-10 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      60 seconds (Critical for full relaxation).
    • Scans: 16 or 32.[1][2]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed.[2][7]
  • Target Signal: Aldehyde proton (-CH O) at

    
     10.1 - 10.3 ppm (Distinct singlet).
    

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct method based on the synthesis stage.

PurityAnalysis Start Crude Synthesis Product InitialCheck Initial Screen: GC-MS Start->InitialCheck Decision Isomer Separation Needed? InitialCheck->Decision MethodHPLC HPLC (Phenyl-Hexyl) Routine QC & Fractionation Decision->MethodHPLC Yes (Routine) MethodqNMR qNMR (DMSO-d6) Reference Standard Certification Decision->MethodqNMR No (Final Cert) ResultRoutine Relative Purity % (Area Normalization) MethodHPLC->ResultRoutine ResultAbsolute Absolute Purity w/w% (Traceable to IS) MethodqNMR->ResultAbsolute ResultRoutine->MethodqNMR Validate Batch

Caption: Workflow for selecting between HPLC and qNMR based on the need for routine screening versus absolute certification.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 81227 (Isomer Analog). Retrieved from [Link]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. (Contextual grounding for qNMR protocol).

  • Agilent Technologies. (2020).[1][2] Strategies for the Separation of Isomers using Phenyl-Hexyl Stationary Phases. (Technical grounding for HPLC column selection).

Sources

Validation

A Senior Scientist's Guide to Validating Experimental Findings of 5-Methoxy-2,4-dimethylbenzaldehyde with Density Functional Theory (DFT) Calculations

In the landscape of modern chemical research and drug development, the synergy between empirical data and theoretical modeling is not just beneficial—it is essential. For a molecule like 5-Methoxy-2,4-dimethylbenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the synergy between empirical data and theoretical modeling is not just beneficial—it is essential. For a molecule like 5-Methoxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde with potential applications in synthesis and materials science, robust characterization is paramount. While experimental techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a wealth of structural and electronic information, their findings are significantly strengthened when validated by first-principles quantum chemical calculations.

This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to corroborate and interpret experimental data for 5-Methoxy-2,4-dimethylbenzaldehyde. We will explore the causality behind computational choices, establish a self-validating system of protocols, and present a direct comparison between experimental observations and theoretical predictions. This dual approach ensures a higher degree of confidence in the structural elucidation and electronic characterization of the target molecule.

Pillar 1: The Experimental Bedrock - Spectroscopic Characterization

Expected Experimental Data (Hypothetical based on Analogs):

Technique Parameter Expected Value
¹H NMR Aldehyde Proton (CHO)~10.2 ppm
Aromatic Protons6.8 - 7.7 ppm
Methoxy Protons (OCH₃)~3.9 ppm
Methyl Protons (CH₃)2.3 - 2.6 ppm
¹³C NMR Carbonyl Carbon (C=O)~192 ppm
Aromatic Carbons110 - 165 ppm
Methoxy Carbon (OCH₃)~55 ppm
Methyl Carbons (CH₃)~20 ppm
IR Spectroscopy C=O Stretch~1690-1710 cm⁻¹
C-H (aldehyde) Stretch~2730, 2830 cm⁻¹
C-O (ether) Stretch~1250 cm⁻¹
Aromatic C=C Stretches~1600, 1480 cm⁻¹
UV-Vis Spectroscopy π → π* transition~250-270 nm
n → π* transition~320-340 nm

This hypothetical data serves as our experimental benchmark for validation.

Pillar 2: The Computational Microscope - A DFT Protocol

DFT has emerged as a powerful tool for predicting molecular properties with a favorable balance of accuracy and computational cost.[6] The protocol below outlines a robust methodology for modeling 5-Methoxy-2,4-dimethylbenzaldehyde.

Experimental Protocol: Step-by-Step DFT Calculation
  • Structure Preparation:

    • Draw the 2D structure of 5-Methoxy-2,4-dimethylbenzaldehyde in a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Rationale: The first and most critical step is to find the molecule's most stable three-dimensional conformation (a minimum on the potential energy surface). A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

    • Software: Gaussian 16, ORCA, or similar quantum chemistry package.

    • Methodology:

      • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has a proven track record for providing reliable geometries and frequencies for organic molecules.[7]

      • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a good description of the electron distribution. The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing lone pairs and non-covalent interactions. The '(d,p)' indicates the addition of polarization functions, which allow for more flexibility in describing bonding environments.

      • Solvent Model: Since experimental data is often collected in solution (e.g., CDCl₃ for NMR), incorporating a solvent model is crucial. The Polarizable Continuum Model (PCM) is a cost-effective and generally accurate choice.

    • Input Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Chloroform)

  • NMR Chemical Shift Calculation:

    • Rationale: To compare with experimental NMR data, we must calculate the isotropic magnetic shielding constants for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.

    • Methodology: Use the B3LYP/6-311++G(d,p) optimized geometry. The calculation is typically run at the same level of theory.

    • Input Keywords (Gaussian example): #p B3LYP/6-311++G(d,p) NMR=GIAO SCRF=(PCM,Solvent=Chloroform)

    • Post-processing: The calculated absolute shielding values are converted to chemical shifts by referencing them against a calculated value for a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

  • UV-Vis Spectrum Calculation:

    • Rationale: Electronic transitions, which are observed in UV-Vis spectroscopy, are modeled using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of the lowest-energy electronic transitions.

    • Methodology: Use the optimized ground-state geometry.

    • Input Keywords (Gaussian example): #p TD-DFT(NStates=10)/B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Acetonitrile) (Acetonitrile is a common UV-Vis solvent).[8]

  • Advanced Electronic Structure Analysis:

    • Natural Bond Orbital (NBO) Analysis: This analysis transforms the complex molecular orbitals into a localized picture of chemical bonds and lone pairs, closely resembling Lewis structures.[9] It provides insights into charge distribution, hybridization, and stabilizing donor-acceptor (hyperconjugative) interactions.[10]

    • Hirshfeld Surface Analysis: This method provides a visual and quantitative analysis of intermolecular interactions in the (hypothetical) crystal lattice.[11][12] It maps properties like normalized contact distance (d_norm) onto the molecular surface to identify regions of close contact with neighboring molecules.[13]

    • Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from the perspective of an approaching electrophile. It highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting reactivity.

Pillar 3: The Head-to-Head Comparison - Bridging Theory and Experiment

The ultimate goal is to validate the experimental findings. This is achieved by directly comparing the computationally predicted data with the experimental benchmarks.

Workflow for Computational Validation of Experimental Spectroscopy

G Computational Validation Workflow cluster_exp Experimental Phase cluster_comp Computational Phase (DFT) Exp_NMR ¹H & ¹³C NMR Spectroscopy Exp_Data Experimental Data Benchmark Exp_NMR->Exp_Data Exp_IR FTIR Spectroscopy Exp_IR->Exp_Data Exp_UV UV-Vis Spectroscopy Exp_UV->Exp_Data Validation Validation: Comparison & Analysis Exp_Data->Validation Experimental Values Opt_Freq Geometry Optimization & Freq. Calculation (B3LYP/6-311++G(d,p)) Calc_NMR NMR Calculation (GIAO) Opt_Freq->Calc_NMR Calc_IR IR Frequencies (from Freq. Calc) Opt_Freq->Calc_IR Calc_UV UV-Vis Calculation (TD-DFT) Opt_Freq->Calc_UV Comp_Data Predicted Spectroscopic Data Calc_NMR->Comp_Data Calc_IR->Comp_Data Calc_UV->Comp_Data Comp_Data->Validation Calculated Values G DFT-Derived Molecular Properties DFT Optimized Molecular Structure (B3LYP/6-311++G(d,p)) NBO NBO Analysis • Atomic Charges • Hybridization • Hyperconjugation DFT->NBO MEP MEP Analysis • Electron-rich sites (red) • Electron-poor sites (blue) • Reactivity Prediction DFT->MEP FMO Frontier Molecular Orbitals • HOMO (Nucleophilicity) • LUMO (Electrophilicity) • HOMO-LUMO Gap (Reactivity) DFT->FMO Hirshfeld Hirshfeld Surface • Intermolecular Contacts • d_norm Surface • Fingerprint Plots DFT->Hirshfeld

Caption: Key molecular properties derived from the optimized DFT structure.

  • NBO analysis would likely reveal significant delocalization of the oxygen lone pairs from the methoxy group into the aromatic ring's π-system, influencing its electronic properties and reactivity.

  • The MEP map would show the most negative potential (red) around the carbonyl oxygen, confirming it as the primary site for electrophilic attack or hydrogen bonding. The aldehyde proton and aromatic ring would show positive potential (blue), indicating susceptibility to nucleophilic attack.

  • Hirshfeld surface analysis would be critical for comparing with crystal structure data, should it become available. It quantifies the types and prevalence of intermolecular forces, such as C-H···O hydrogen bonds and π-π stacking, which dictate the crystal packing. [11][14]

Conclusion: A Unified Approach to Molecular Characterization

The validation of experimental findings with DFT calculations represents a cornerstone of modern chemical inquiry. For 5-Methoxy-2,4-dimethylbenzaldehyde, this comparative guide demonstrates that a well-chosen computational protocol can not only reproduce experimental spectroscopic data with high fidelity but also provide profound insights into the underlying electronic structure and potential reactivity that are not directly accessible through experiment alone. By integrating these two pillars of investigation, researchers can achieve a more complete, accurate, and trustworthy characterization of molecular systems, accelerating discovery in drug development and materials science.

References

  • Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). RSC Publishing. Available at: [Link]

  • 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019). ACS Omega. Available at: [Link]

  • Crystal Structure and Hirshfeld Surface Investigation of 3,4-bis(prop-2-yn-1-yloxy)benzaldehyde. (2026). Der Pharma Chemica. Available at: [Link]

  • The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism. (2015). Journal of Molecular Modeling. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. (2020). IUCrData. Available at: [Link]

  • Structural, Electronic and Natural Bonding Orbitals (Nbos) Analysis Of Chlorobenzaldehyde Schiff Bases: A Dft Study. (2025). Research Square. Available at: [Link]

  • (PDF) Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). ResearchGate. Available at: [Link]

  • Natural Bond Orbitals (NBO) in Organic Chemistry. (2012). Blogspot. Available at: [Link]

  • NPA/NBO-Analysis Examples. (n.d.). Available at: [Link]

  • PubChem Compound Summary for CID 81227, 4-Methoxy-2,5-dimethylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde. (2025). Molecules. Available at: [Link]

  • The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. (2015). PubMed. Available at: [Link]

  • Benzaldehyde, 2,4-dimethoxy-. (n.d.). NIST Chemistry WebBook. Available at: [Link]

  • bmse010130 4-methoxy Benzaldehyde at BMRB. (n.d.). Biological Magnetic Resonance Bank. Available at: [Link]

  • Molecular structure and spectroscopic properties of 4-methoxybenzaldehyde based on density functional theory calculations. (2017). ResearchGate. Available at: [Link]

Sources

Comparative

Comparing different synthetic routes to 5-Methoxy-2,4-dimethylbenzaldehyde

Topic: Comparing different synthetic routes to 5-Methoxy-2,4-dimethylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Regio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing different synthetic routes to 5-Methoxy-2,4-dimethylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Regioselectivity Paradox

The synthesis of 5-Methoxy-2,4-dimethylbenzaldehyde presents a classic problem in aromatic substitution: contra-electronic regioselectivity .

For researchers targeting this specific isomer, the most obvious route—direct formylation (Vilsmeier-Haack or Rieche) of 2,4-dimethylanisole—is a strategic error. Electronic directing effects dictate that electrophilic aromatic substitution (EAS) will occur ortho to the methoxy group, yielding the 2-Methoxy-3,5-dimethylbenzaldehyde isomer, not the target 5-Methoxy (meta-disposed) isomer.

This guide objectively compares the Direct Formylation route (high yield, wrong isomer) against the Stepwise Benzoic Acid Functionalization route (lower yield, correct isomer), providing the mechanistic grounding and protocols necessary to secure the correct chemical entity.

Strategic Analysis: The "False Friend" vs. The Rational Route

The Target Molecule[1][2][3][4][5]
  • Structure: Benzaldehyde core, Methoxy at C5, Methyls at C2 and C4.

  • Key Challenge: The formyl group (C1) is meta to the strongest activating group (Methoxy at C5). Standard EAS methods cannot achieve this substitution pattern directly on the anisole precursor.

Route A: Vilsmeier-Haack Formylation (The "False Friend")
  • Precursor: 2,4-Dimethylanisole (1-Methoxy-2,4-dimethylbenzene).

  • Mechanism: Electrophilic attack by the chloroiminium ion.

  • Outcome: The Methoxy group (strongly activating, ortho/para director) directs the incoming electrophile to position 6.

  • Product: 2-Methoxy-3,5-dimethylbenzaldehyde .

  • Verdict: Unsuitable for the target molecule, but excellent for synthesizing its isomer.

Route B: Nitro-Benzoic Acid Functionalization (The Rational Route)
  • Precursor: 2,4-Dimethylbenzoic Acid.

  • Strategy: Exploit the meta-directing power of the carboxyl group combined with the ortho/para direction of the methyls to install a nitrogen functionality at C5, which is then converted to a methoxy group.

  • Outcome: High regiochemical fidelity for the 5-substituted product.

  • Verdict: Recommended for high-purity synthesis of the target.

Comparative Data Analysis

MetricRoute A: Vilsmeier-HaackRoute B: Benzoic Acid StrategyRoute C: Rieche Formylation
Target Isomer Wrong (2-Methoxy isomer)Correct (5-Methoxy isomer)Wrong (2-Methoxy isomer)
Step Count 1 (Direct)4-5 (Multi-step)1 (Direct)
Overall Yield 80-90%35-45% (Cumulative)75-85%
Reagent Cost Low (POCl3, DMF)Moderate (HNO3, Pd/C, Methylating agents)Moderate (TiCl4, DCME)
Atom Economy HighLowModerate
Safety Profile Moderate (POCl3 handling)Moderate (Nitration exotherms)Low (TiCl4/DCME handling)

Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways dictated by electronic effects.

SynthesisPathways cluster_legend Legend PrecursorA 2,4-Dimethylanisole Vilsmeier Route A: Vilsmeier-Haack (POCl3, DMF) PrecursorA->Vilsmeier PrecursorB 2,4-Dimethylbenzoic Acid Nitration Route B: Nitration (HNO3, H2SO4) PrecursorB->Nitration Intermediate1 Intermediate: Chloroiminium Ion Attack Vilsmeier->Intermediate1 Ortho to OMe (C6) Intermediate2 2,4-Dimethyl-5-nitrobenzoic Acid Nitration->Intermediate2 Meta to COOH, Para to Me(2) WrongProduct PRODUCT A (Isomer): 2-Methoxy-3,5-dimethylbenzaldehyde Intermediate1->WrongProduct Hydrolysis Reduction Reduction & Methylation (NO2 -> NH2 -> OH -> OMe) Intermediate2->Reduction FinalReduction Carboxyl Reduction (COOH -> CH2OH -> CHO) Reduction->FinalReduction CorrectProduct TARGET PRODUCT: 5-Methoxy-2,4-dimethylbenzaldehyde FinalReduction->CorrectProduct key1 Direct Formylation key2 Stepwise Functionalization

Caption: Divergent synthesis map showing why direct formylation yields the incorrect regioisomer, while the benzoic acid route secures the target structure.

Detailed Experimental Protocols

Protocol A: The "Control" (Synthesis of the 2-Methoxy Isomer)

Use this protocol to generate the reference standard for impurity profiling.

Method: Vilsmeier-Haack Formylation Reagents: 2,4-Dimethylanisole (1.0 eq), POCl3 (1.2 eq), DMF (1.5 eq).

  • Reagent Formation: In a flame-dried flask under N2, cool DMF (1.5 eq) to 0°C. Dropwise add POCl3 (1.2 eq) over 30 minutes. Stir for 1 hour to form the Vilsmeier reagent (white precipitate/slurry).

  • Addition: Dissolve 2,4-Dimethylanisole in dry DCM. Add slowly to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to reflux (40°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution. Stir vigorously for 2 hours to hydrolyze the iminium salt.

  • Workup: Extract with DCM (3x). Wash organic layer with sat. NaHCO3 and brine. Dry over MgSO4.[1]

  • Result: 2-Methoxy-3,5-dimethylbenzaldehyde (Yield ~85%).

Protocol B: The "Target" Synthesis (5-Methoxy-2,4-dimethylbenzaldehyde)

This route ensures the correct placement of the methoxy group via nucleophilic aromatic substitution or diazotization sequences.

Phase 1: Regioselective Nitration

  • Dissolve 2,4-dimethylbenzoic acid in conc. H2SO4 at 0°C.

  • Add fuming HNO3 dropwise, maintaining temp <10°C. The directing effects of the C1-COOH (meta) and C2/C4-Methyls (ortho/para) synergistically direct the nitro group to C5 .

  • Pour onto ice, filter the precipitate. Recrystallize to obtain 2,4-dimethyl-5-nitrobenzoic acid .

Phase 2: Conversion to Methoxy

  • Reduction: Hydrogenate (H2, Pd/C) in MeOH to yield the 5-amino derivative.

  • Diazotization/Hydrolysis: Treat with NaNO2/H2SO4 at 0°C, then heat in aqueous acid to form 5-hydroxy-2,4-dimethylbenzoic acid .

  • Methylation: Reflux with Dimethyl Sulfate (DMS) and K2CO3 in Acetone to yield Methyl 5-methoxy-2,4-dimethylbenzoate .

Phase 3: Aldehyde Formation

  • Reduction: Treat the ester with LiAlH4 (0°C, THF) to yield 5-methoxy-2,4-dimethylbenzyl alcohol .

  • Oxidation: Swern Oxidation or PCC oxidation of the alcohol.

    • Swern: Oxalyl chloride/DMSO at -78°C, followed by TEA.

  • Result: 5-Methoxy-2,4-dimethylbenzaldehyde (Correct Isomer).

Critical Quality Attributes (CQA) Check

When analyzing your final product, use these NMR signatures to distinguish the target from the Vilsmeier impurity:

FeatureTarget (5-Methoxy)Impurity (2-Methoxy)
Aldehyde Proton (-CHO) Singlet, ~10.2 ppmSinglet, ~10.3 ppm
Aromatic Protons Two singlets (para to each other is blocked? No, H3 and H6 are isolated). H6 is ortho to CHO .H6 is ortho to CHO.
NOE Signal Strong NOE between OMe and H6 (Ortho relationship).Strong NOE between OMe and CHO (Ortho relationship).

Self-Validation: If your CHO peak shows an NOE correlation with the Methoxy peak, you have synthesized the 2-Methoxy isomer (Impurity) . If the CHO peak shows NOE only with an aromatic proton and a methyl group, you likely have the Target .

References

  • Vilsmeier-Haack Regioselectivity: Jones, G., & Stanforth, S. P. (2000).[2][3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.[3] Link

  • Nitration of Benzoic Acids: Saltzman, H., & Sharefkin, J. G. (1963). Iodobenzene Dichloride. Organic Syntheses, 43, 60. (Referencing general nitration protocols for substituted benzoic acids). Link

  • Rosenmund Reduction (Alternative for Acid to Aldehyde): Benson, R. E., & Cairns, T. L. (1952). 3,4,5-Trimethoxybenzaldehyde.[4] Organic Syntheses, 32, 55. Link

  • General Oxidation Protocols (Swern): Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Link

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity in Indole Assays: A Comparative Analysis of 5-Methoxy-2,4-dimethylbenzaldehyde and Alternative Reagents

This guide provides an in-depth analysis of 5-Methoxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde, and its potential for cross-reactivity in assays. Rather than presenting a simple protocol, we will dissect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 5-Methoxy-2,4-dimethylbenzaldehyde, a substituted aromatic aldehyde, and its potential for cross-reactivity in assays. Rather than presenting a simple protocol, we will dissect the underlying chemical principles that govern its reactivity. We will compare its theoretical performance against established gold-standard and alternative methods, providing the experimental frameworks necessary to validate any new reagent for your specific application. Our objective is to equip you with the foundational knowledge to make informed decisions, ensuring the integrity and reliability of your experimental results.

The Foundational Chemistry: Understanding the Ehrlich Reaction

The cornerstone of many indole detection assays is the Ehrlich reaction, which utilizes p-dimethylaminobenzaldehyde (DMAB) as the reactive agent.[5][6] Under strong acidic conditions, the aldehyde group of DMAB is protonated, creating a highly electrophilic carbocation. This carbocation is then attacked by the electron-rich C2 position of the indole ring in the target molecule.[5][7] This electrophilic substitution reaction is followed by the elimination of water to form a resonance-stabilized colored product, typically a purple-red cyanine dye, which can be quantified spectrophotometrically.[5][8]

The very nature of this reaction—an attack by a potent electrophile—is the root cause of its potential for cross-reactivity. Any compound with a sufficiently nucleophilic character present in a complex biological sample could potentially react, leading to false-positive results.

Ehrlich_Mechanism cluster_step1 Step 1: Protonation of Aldehyde cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Dehydration & Resonance DMAB p-Dimethylaminobenzaldehyde (DMAB) Protonated_DMAB Protonated DMAB (Electrophilic Carbocation) DMAB->Protonated_DMAB + H+ (Acid) H_ion H+ Indole Indole Moiety Intermediate Reaction Intermediate Indole->Intermediate + Protonated DMAB H2O H₂O Colored_Product Resonance-Stabilized Colored Product (Purple/Red) Intermediate->Colored_Product - H₂O Protonated_DMAB_ref Protonated DMAB

Caption: The Ehrlich reaction mechanism for indole detection.

Structural Analysis of 5-Methoxy-2,4-dimethylbenzaldehyde

5-Methoxy-2,4-dimethylbenzaldehyde is a structural analog of DMAB. To predict its behavior, we must analyze the electronic effects of its substituents compared to DMAB's dimethylamino group.

  • p-Dimethylaminobenzaldehyde (DMAB): The dimethylamino group (-N(CH₃)₂) is a very strong electron-donating group. It powerfully activates the benzene ring, stabilizing the positive charge on the carbocation formed during the reaction, thus driving the reaction forward.

  • 5-Methoxy-2,4-dimethylbenzaldehyde:

    • Methoxy group (-OCH₃): This is a moderately strong electron-donating group.

    • Methyl groups (-CH₃): These are weakly electron-donating groups.

The combined electron-donating effect of one methoxy and two methyl groups is significant, but likely less potent than the single dimethylamino group in DMAB. This suggests that the resulting carbocation from 5-Methoxy-2,4-dimethylbenzaldehyde might be slightly less stable, and therefore more reactive and less selective, than that formed from DMAB. This heightened reactivity could increase sensitivity but may also broaden the scope of potential cross-reactants beyond what is typically observed with standard Ehrlich's reagents.

A Comparative Guide to Indole Quantification Methods

An objective evaluation requires comparison against established methodologies. No single method is perfect; the optimal choice depends on the specific requirements for throughput, specificity, and cost.

Method Principle Specificity Known/Potential Cross-Reactants Throughput Cost / Complexity
Ková cs/Ehrlich Reagent (DMAB) Colorimetric; Electrophilic substitutionLowIndole analogs, Tryptophan, Urobilinogen, Pyridoxine.[3][5][8][9]HighLow
5-Methoxy-2,4-dimethylbenzaldehyde Colorimetric; Electrophilic substitution (Predicted)Low to Moderate (Predicted)Indoles; Potentially other pyrroles and electron-rich aromatic compounds.HighLow
Hydroxylamine Indole Assay (HIA) Colorimetric; Specific reaction with unsubstituted indoleHigh (for unsubstituted indole)Does not detect many naturally occurring indole analogs.[3][9]HighLow
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detectionVery HighMinimal; can distinguish isobars through fragmentation.Low to MediumHigh

Experimental Protocols for Method Comparison and Validation

Trustworthiness in any assay is built upon a foundation of rigorous validation. The following protocols provide a framework for comparing 5-Methoxy-2,4-dimethylbenzaldehyde against established alternatives.

Protocol 1: Baseline Indole Detection with Kovács Reagent

This protocol establishes a baseline for a classic, non-specific indole assay.

  • Reagent Preparation: Prepare Kovács reagent by dissolving 1.0 g of p-dimethylaminobenzaldehyde (DMAB) in 75 mL of 95% ethanol, then slowly adding 25 mL of concentrated hydrochloric acid.[5] Store in a glass bottle protected from light.

  • Sample Preparation: Prepare indole standards (e.g., 0-100 µM) in the relevant biological medium (e.g., bacterial culture broth, fecal sample supernatant). Prepare test samples similarly.

  • Reaction: To 1.0 mL of sample or standard in a microcentrifuge tube, add 0.3 mL of Kovács reagent.

  • Incubation: Vortex briefly and let stand at room temperature for 15 minutes.

  • Quantification: Measure the absorbance of the upper organic layer at 565 nm.[4][10]

  • Analysis: Generate a standard curve and determine the indole concentration in the test samples.

Protocol 2: High-Specificity Indole Detection (HIA)

This protocol serves as a benchmark for a specific colorimetric assay.[3]

  • Reagent Preparation:

    • Reagent A: 5 M Hydroxylamine in 10 M NaOH.

    • Reagent B: 4 M HCl.

  • Sample Preparation: Prepare indole standards and test samples as described in Protocol 1.

  • Reaction: To 0.5 mL of sample or standard, add 0.5 mL of Reagent A.

  • Incubation: Incubate at 60°C for 15 minutes.

  • Development: Cool samples to room temperature. Add 0.5 mL of Reagent B to develop the color.

  • Quantification: Measure absorbance at 530 nm.[3]

  • Analysis: Generate a standard curve and determine the indole concentration.

Protocol 3: Cross-Reactivity Counter-Screening

This is the critical protocol for evaluating a new reagent like 5-Methoxy-2,4-dimethylbenzaldehyde.

  • Reagent Preparation: Prepare the 5-Methoxy-2,4-dimethylbenzaldehyde reagent using the same formulation as Kovács reagent (1.0 g in 75 mL ethanol and 25 mL conc. HCl).

  • Panel of Potential Cross-Reactants: Prepare solutions (e.g., at 1 mM) of potential interferents in the assay buffer. This panel should include:

    • Target Analyte: Indole

    • Structural Analogs: Tryptophan, Skatole (3-methylindole), Indole-3-acetic acid

    • Other Nucleophiles: Urobilinogen, Pyrrole, Histidine, Cysteine

    • Negative Control: Assay buffer alone.

  • Assay Execution: Run each compound from the panel through the assay as if it were the sample (following steps 3-6 of Protocol 1, but using the new reagent).

  • Data Analysis: Quantify the signal generated by each potential cross-reactant relative to the signal from the target analyte (indole). A high signal from a non-target compound indicates significant cross-reactivity.

This self-validating system directly tests the specificity of the new reagent. The causality behind this choice is simple: to trust a reagent, you must first understand its limitations by actively probing for its failure points.

Workflow for New Reagent Validation

The decision to adopt a new assay reagent should follow a logical, multi-step validation process to ensure scientific integrity.

Validation_Workflow Start Define Assay Requirements (Specificity, Sensitivity, Cost) Reagent_Prep Prepare New Reagent (e.g., 5-Methoxy-2,4-dimethylbenzaldehyde solution) Start->Reagent_Prep Protocol_Opt Optimize Protocol (Conc., Time, Temp.) Reagent_Prep->Protocol_Opt Cross_React_Screen Perform Cross-Reactivity Counter-Screen (Protocol 3) Protocol_Opt->Cross_React_Screen Compare_HIA Compare Performance vs. High-Specificity Assay (HIA) Cross_React_Screen->Compare_HIA Compare_LCMS Compare Performance vs. Gold Standard (LC-MS/MS) Compare_HIA->Compare_LCMS Decision Decision Point: Does reagent meet requirements? Compare_LCMS->Decision Adopt Adopt for Routine Use Decision->Adopt Yes Reject Reject or Re-evaluate Decision->Reject No

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 5-Methoxy-2,4-dimethylbenzaldehyde

Executive Summary & Chemical Profile Effective chemical management requires more than just reading a label; it requires understanding the molecule's lifecycle. 5-Methoxy-2,4-dimethylbenzaldehyde is an aromatic aldehyde u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective chemical management requires more than just reading a label; it requires understanding the molecule's lifecycle. 5-Methoxy-2,4-dimethylbenzaldehyde is an aromatic aldehyde used primarily as an intermediate in organic synthesis.

From a disposal perspective, this compound presents specific challenges due to its oxidative instability (converting to the corresponding benzoic acid upon air exposure) and combustibility . Improper disposal into municipal water systems is strictly prohibited due to aquatic toxicity and low water solubility.

Physicochemical Data for Disposal Logic
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (at room temp)Requires leak-proof liquid waste containment.
Flash Point ~88°C - 100°C (Combustible)Classified as Non-Regulated for transport but treated as Ignitable Waste in many lab protocols.
Reactivity Air SensitiveOld bottles may contain crystalline acid precipitates; do not force open stuck caps (peroxide risk is low, but pressure build-up is possible).
Water Solubility Low / ImmiscibleDo NOT pour down the drain. Will phase-separate and damage plumbing/sewer biota.
Incompatibilities Strong Oxidizers, Strong BasesSegregate from nitric acid, perchlorates, and caustic solutions.

Pre-Disposal Assessment Workflow

Before initiating disposal, you must characterize the waste stream. This decision matrix ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.

DisposalWorkflow Start Waste Generation Assess Assessment: Is the chemical pure? Start->Assess Pure Pure / High Concentration Assess->Pure Yes Mixture Mixture / Reaction Crude Assess->Mixture No StreamA Stream A: Non-Halogenated Organic Waste Pure->StreamA CheckHal Contains Halogens? (DCM, Chloroform, etc.) Mixture->CheckHal CheckHal->StreamA No StreamB Stream B: Halogenated Organic Waste CheckHal->StreamB Yes Pack Packaging: HDPE or Glass Container StreamA->Pack StreamB->Pack Label Labeling: Full Chemical Name + Hazard Warning Pack->Label Pickup EHS Pickup / Incineration Label->Pickup

Figure 1: Decision matrix for segregating aromatic aldehyde waste streams.

Standard Operating Procedure (SOP): Routine Disposal

Phase 1: Segregation

The Golden Rule: Never mix this aldehyde with strong oxidizers (e.g., Chromic acid, Permanganates) in the waste container. The resulting exothermic reaction can over-pressurize the vessel.

  • Preferred Stream: Non-Halogenated Organic Solvents.[1][2][3]

  • Acceptable Co-solvents: Acetone, Methanol, Ethyl Acetate, Hexanes, Ethanol.

  • Prohibited Mixes: Nitric Acid, Hydrogen Peroxide, concentrated Sulfuric Acid.

Phase 2: Packaging
  • Container Selection: Use High-Density Polyethylene (HDPE) jerricans or amber glass bottles.

    • Why? HDPE is resistant to organic solvents and impact. Amber glass protects the aldehyde from light-accelerated oxidation.

  • Headspace: Leave at least 10% headspace in the container.

    • Why? To allow for vapor expansion if the temperature fluctuates.

Phase 3: Labeling (Critical for Compliance)

Do not use vague terms like "Aldehyde Waste." Use the specific nomenclature to assist emergency responders.

Required Label Elements:

  • Full Name: 5-Methoxy-2,4-dimethylbenzaldehyde (and solution components if applicable).

  • Hazards: Check "Irritant" and "Combustible/Flammable" (if in solvent).

Emergency Protocol: Spill Management

Scenario: You have dropped a 100mL bottle of 5-Methoxy-2,4-dimethylbenzaldehyde in the lab aisle.

Immediate Actions:

  • Evacuate & Ventilate: The vapor is a respiratory irritant.[4] Clear the immediate area and open fume hoods to max flow if safe to do so.

  • PPE Upgrade: Standard nitrile gloves are generally sufficient for incidental contact, but for spill cleanup, double-gloving is recommended to prevent permeation. Wear safety goggles.

  • Containment (Do NOT use water):

    • Incorrect: Mopping with water spreads the hydrophobic oil, increasing the surface area for evaporation.

    • Correct: Encircle the spill with vermiculite , dry sand , or commercial organic spill pads .

  • Collection:

    • Scoop the absorbed material into a heavy-duty plastic bag or a wide-mouth jar.

    • Label as "Debris contaminated with 5-Methoxy-2,4-dimethylbenzaldehyde."

    • Dispose of as hazardous chemical waste (Solid).

Advanced Technical Insight: Chemical Deactivation

Note: This section is for informational purposes regarding the chemical fate. Researchers should rely on professional waste disposal services rather than attempting bench-top destruction unless necessary for specific experimental reasons.

Aldehydes are chemically active.[5][6][7][8] In a professional waste treatment facility, this compound is typically disposed of via Incineration , where it is oxidized completely to


 and 

.

The Oxidation Pathway:



(Where R = 5-Methoxy-2,4-dimethylphenyl)

Over time, you may notice white crystals forming around the cap of old bottles. This is the corresponding benzoic acid derivative , formed by autoxidation with atmospheric oxygen. While generally stable, this indicates the reagent is compromised. Treat the solid precipitate as chemical waste, not trash.

References & Regulatory Grounding[4][8]

  • US Environmental Protection Agency (EPA). (2025). SW-846 Test Method 0011: Sampling for Selected Aldehyde and Ketone Emissions. [Link][9][10]

  • University of Illinois Urbana-Champaign (DRS). Chemical Waste Segregation: Non-halogenated Organic Solvents. [Link]

Sources

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